(S)-3-hydroxydodecanedioyl-CoA
Description
Properties
Molecular Formula |
C33H56N7O20P3S |
|---|---|
Molecular Weight |
995.8 g/mol |
IUPAC Name |
(10S)-12-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-10-hydroxy-12-oxododecanoic acid |
InChI |
InChI=1S/C33H56N7O20P3S/c1-33(2,28(47)31(48)36-12-11-22(42)35-13-14-64-24(45)15-20(41)9-7-5-3-4-6-8-10-23(43)44)17-57-63(54,55)60-62(52,53)56-16-21-27(59-61(49,50)51)26(46)32(58-21)40-19-39-25-29(34)37-18-38-30(25)40/h18-21,26-28,32,41,46-47H,3-17H2,1-2H3,(H,35,42)(H,36,48)(H,43,44)(H,52,53)(H,54,55)(H2,34,37,38)(H2,49,50,51)/t20-,21+,26+,27+,28-,32+/m0/s1 |
InChI Key |
OOBIFVLIQDTVQU-IWSLRNGJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathway of (S)-3-hydroxydodecanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the metabolic pathway involving (S)-3-hydroxydodecanedioyl-CoA, an intermediate in the catabolism of dodecanedioic acid. It covers the enzymatic reactions, subcellular localization, regulatory mechanisms, and relevant experimental methodologies.
Introduction
Dodecanedioic acid (DODA), a 12-carbon α,ω-dicarboxylic acid, is emerging as a significant metabolite and potential therapeutic agent. It serves as an alternative energy substrate, particularly in conditions of impaired mitochondrial fatty acid oxidation. The catabolism of DODA primarily occurs through a peroxisomal β-oxidation pathway, which involves a series of enzymatic reactions to shorten the dicarboxylic acid chain. A key intermediate in this pathway is this compound. Understanding the metabolic fate of this intermediate is crucial for elucidating the complete picture of dicarboxylic acid metabolism and its physiological implications.
The Metabolic Pathway of Dodecanedioic Acid and the Role of this compound
The breakdown of dodecanedioic acid is a multi-step process that predominantly takes place in the peroxisomes. This pathway is analogous to the β-oxidation of monocarboxylic fatty acids but is adapted for dicarboxylic substrates.
Step 1: Activation of Dodecanedioic Acid
Before entering the β-oxidation spiral, dodecanedioic acid must be activated by its esterification to coenzyme A (CoA). This reaction is catalyzed by a dicarboxylyl-CoA synthetase, which utilizes ATP to form dodecanedioyl-CoA.
Step 2: Peroxisomal β-Oxidation
Once activated, dodecanedioyl-CoA undergoes a series of four core reactions within the peroxisome, which are repeated to shorten the carbon chain.
-
Dehydrogenation: The first step is the introduction of a double bond between the α- and β-carbons of dodecanedioyl-CoA. This oxidation is catalyzed by acyl-CoA oxidase (ACOX) , a flavoenzyme that uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂). The product of this reaction is 2-dodecenoyl-CoA.
-
Hydration: The subsequent step involves the addition of a water molecule across the double bond of 2-dodecenoyl-CoA. This reaction is catalyzed by the enoyl-CoA hydratase activity of the L-bifunctional enzyme (EHHADH) . This hydration is stereospecific, resulting in the formation of This compound .
-
Dehydrogenation of this compound: The hydroxyl group of this compound is then oxidized to a keto group by the (S)-3-hydroxyacyl-CoA dehydrogenase activity of the same L-bifunctional enzyme (EHHADH) . This reaction uses NAD⁺ as a cofactor, which is reduced to NADH. The product is 3-ketododecanedioyl-CoA.
-
Thiolytic Cleavage: The final step of the β-oxidation cycle is the cleavage of 3-ketododecanedioyl-CoA by a molecule of coenzyme A. This reaction is catalyzed by a peroxisomal thiolase . The products are acetyl-CoA and a shortened dicarboxylyl-CoA, which in this case is sebacoyl-CoA (C10).
Sebacoyl-CoA can then undergo further rounds of β-oxidation until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids like adipic acid and succinic acid, which can then enter the Krebs cycle.
Metabolic Pathway Diagram
Caption: Peroxisomal β-oxidation of dodecanedioic acid.
Regulation of the Pathway
The peroxisomal β-oxidation of dicarboxylic acids is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and dicarboxylic acids, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression. The key enzymes of the peroxisomal β-oxidation pathway, including ACOX and EHHADH, are targets of PPARα, allowing for a coordinated response to an increased load of fatty acids and dicarboxylic acids.
PPARα Signaling Pathway Diagram
Caption: PPARα regulation of peroxisomal β-oxidation.
Quantitative Data
Quantitative data on the metabolism of this compound is limited. The following tables summarize the available information. Further research is required to determine the specific kinetic parameters of the enzymes involved with C12-dicarboxylic acid substrates.
Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylyl-CoA Substrates
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source |
| Adipyl-CoA (C6) | 15 | 1.2 | [1] |
| Suberyl-CoA (C8) | 8 | 1.5 | [1] |
| Sebacyl-CoA (C10) | 5 | 1.6 | [1] |
| Dodecanedioyl-CoA (C12) | Data not available | Data not available | - |
Note: While specific data for dodecanedioyl-CoA is not available, the trend suggests that Km decreases and Vmax increases with increasing chain length for medium-chain dicarboxylyl-CoAs.
Table 2: Concentrations of Dodecanedioic Acid in Biological Samples
| Biospecimen | Condition | Concentration (µM) | Source |
| Human Blood | Normal | 219.7 ± 14.0 | |
| Rat Liver Perfusate (initial) | Experimental | ~354 | [2] |
Experimental Protocols
Assay for (S)-3-hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric method to measure the activity of the (S)-3-hydroxyacyl-CoA dehydrogenase component of the L-bifunctional enzyme (EHHADH) using a model substrate.
Principle: The oxidation of the (S)-3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
Substrate: 1 mM solution of a suitable (S)-3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxydecanoyl-CoA as a proxy) in water.
-
Cofactor: 10 mM NAD⁺ solution in water.
-
Enzyme Source: Purified L-bifunctional enzyme (EHHADH) or a cell/tissue homogenate containing the enzyme.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of Assay Buffer
-
100 µL of 10 mM NAD⁺ solution
-
50 µL of the enzyme source
-
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of the 1 mM (S)-3-hydroxyacyl-CoA substrate solution.
-
Immediately mix by inversion and place the cuvette in a spectrophotometer thermostatted at 37°C.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the reading every 30 seconds.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Experimental Workflow Diagram
Caption: Workflow for the (S)-3-hydroxyacyl-CoA dehydrogenase assay.
Quantification of Dodecanedioyl-CoA by LC-MS/MS
This protocol outlines a general procedure for the quantification of dodecanedioyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Dodecanedioyl-CoA is extracted from the biological matrix, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Biological Sample: Tissue homogenate, cell lysate, etc.
-
Internal Standard: A stable isotope-labeled version of dodecanedioyl-CoA (e.g., ¹³C₁₂-dodecanedioyl-CoA).
-
Extraction Solvent: Acetonitrile or methanol.
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled to an HPLC system.
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a cold extraction solvent.
-
Add a known amount of the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the analytes using a gradient of Mobile Phase B.
-
-
MS/MS Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive or negative mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for dodecanedioyl-CoA and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of dodecanedioyl-CoA.
-
Quantify the amount of dodecanedioyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
The metabolic pathway of this compound is an integral part of the peroxisomal β-oxidation of dodecanedioic acid. This pathway is crucial for the catabolism of long-chain dicarboxylic acids and is tightly regulated by PPARα. While the qualitative aspects of this pathway are reasonably well understood, there is a significant need for more quantitative data, particularly the kinetic parameters of the involved enzymes with C12-dicarboxylic acid substrates. Future research should focus on characterizing these enzymes to develop a more complete and quantitative model of dicarboxylic acid metabolism. Such knowledge will be invaluable for understanding the physiological roles of these molecules and for the development of novel therapeutic strategies targeting fatty acid oxidation disorders and other metabolic diseases.
References
The Biological Function of (S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxydodecanedioyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of dicarboxylic acids. This technical guide provides a comprehensive overview of its biochemical context, enzymatic regulation, and the methodologies used for its study. While direct quantitative data for this compound is limited, this document synthesizes available information on related compounds and pathways to offer a thorough understanding of its biological significance.
Introduction
This compound is a dicarboxylic acyl-coenzyme A (CoA) derivative that plays a crucial role in the catabolism of long-chain fatty acids. Unlike the more commonly studied monocarboxylic fatty acids, dicarboxylic acids are primarily generated through the ω-oxidation pathway in the endoplasmic reticulum. Their subsequent degradation occurs predominantly within peroxisomes, where this compound emerges as a transient but vital intermediate. Understanding the metabolism of this molecule is essential for elucidating the interplay between different fatty acid oxidation pathways and for investigating metabolic disorders associated with defects in these processes.
Metabolic Pathway of this compound
The metabolic journey of this compound begins with the ω-oxidation of dodecanoic acid (lauric acid) and culminates in its degradation via peroxisomal β-oxidation.
Formation via ω-Oxidation of Dodecanoic Acid
Dodecanoic acid, a 12-carbon saturated fatty acid, can undergo oxidation at its terminal methyl group (the ω-carbon) in the smooth endoplasmic reticulum. This process, known as ω-oxidation, generates dodecanedioic acid.
Peroxisomal β-Oxidation of Dodecanedioyl-CoA
Once formed, dodecanedioyl-CoA is transported into the peroxisome for chain shortening via β-oxidation. This compound is an intermediate in the second and third steps of this pathway.
The initial step is the oxidation of dodecanedioyl-CoA by acyl-CoA oxidase 1 (ACOX1), which introduces a double bond between the α and β carbons, yielding 2-enoyldodecanedioyl-CoA. Subsequently, the bifunctional enzymes, L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4), catalyze the hydration of the double bond to form this compound and its subsequent dehydrogenation to 3-ketododecanedioyl-CoA. Notably, there is functional redundancy between EHHADH and HSD17B4 in the processing of dicarboxylic acids.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax | Source |
| EHHADH (Human) | (2E)-Hexadecenedioyl-CoA | 0.3 | Not Reported | --INVALID-LINK--[1] |
| EHHADH (Human) | This compound | Not Reported | Not Reported | - |
| HSD17B4 (Human) | This compound | Not Reported | Not Reported | - |
Note: The lack of specific kinetic data for this compound highlights an area for future research to fully characterize the efficiency of dicarboxylic acid metabolism.
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted for the study of this compound and related metabolic processes.
Measurement of Peroxisomal β-Oxidation of Dicarboxylic Acids
This protocol describes a method to measure the rate of peroxisomal β-oxidation using a radiolabeled dicarboxylic acid substrate in cultured cells.
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
Culture medium
-
[1-14C]Dodecanedioic acid
-
Scintillation cocktail
-
Scintillation counter
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Culture cells to near confluency in appropriate culture vessels.
-
Prepare the substrate solution by dissolving [1-14C]dodecanedioic acid in a suitable solvent and adding it to the culture medium to a final concentration of 10-50 µM.
-
Remove the existing culture medium from the cells and wash twice with PBS.
-
Add the substrate-containing medium to the cells and incubate at 37°C for 2-4 hours.
-
Stop the reaction by placing the culture vessels on ice and adding a strong acid (e.g., perchloric acid) to precipitate cellular macromolecules.
-
Scrape the cells and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at high speed to pellet the precipitated material.
-
Collect the supernatant, which contains the water-soluble radiolabeled β-oxidation products (e.g., [14C]acetyl-CoA).
-
Add the supernatant to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The rate of β-oxidation is calculated based on the amount of radioactivity in the water-soluble fraction per unit of time and cellular protein.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenases (like EHHADH and HSD17B4) by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified EHHADH or HSD17B4 enzyme, or cell lysate
-
This compound (substrate)
-
NAD+
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NAD+ in a cuvette.
-
Add the enzyme solution (purified enzyme or cell lysate) to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the substrate, this compound, to the cuvette and mix quickly.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
Analytical Methods for Dicarboxylyl-CoAs
Quantification of this compound and other dicarboxylyl-CoAs in biological samples typically requires sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Procedure:
-
Extraction: Extract acyl-CoAs from tissue or cell samples using a suitable solvent system (e.g., methanol/water).
-
Purification: Purify the acyl-CoA fraction using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separate the acyl-CoAs by reverse-phase liquid chromatography and detect and quantify them by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are crucial for accurate quantification.
Signaling and Regulatory Roles
Currently, there is no direct evidence in the scientific literature to suggest that this compound has a specific signaling role. Its primary function appears to be that of a metabolic intermediate in the peroxisomal β-oxidation pathway. However, the products of dicarboxylic acid metabolism, such as succinyl-CoA, can enter the Krebs cycle and influence cellular energy status, which may have downstream signaling consequences. Further research is needed to explore any potential regulatory functions of this compound itself.
Conclusion
This compound is a critical, albeit transient, molecule in the peroxisomal degradation of dicarboxylic acids. Its metabolism is intricately linked to the ω-oxidation pathway and involves key peroxisomal enzymes, including ACOX1, EHHADH, and HSD17B4. While specific quantitative and functional data for this molecule are still emerging, the methodologies outlined in this guide provide a framework for its further investigation. A deeper understanding of the biological function of this compound will be instrumental for researchers in the fields of metabolism, inborn errors of metabolism, and the development of therapeutic strategies for related disorders.
References
(S)-3-Hydroxydodecanedioyl-CoA in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxydodecanedioyl-CoA is a critical intermediate in the β-oxidation of dicarboxylic acids. The accumulation of this and other 3-hydroxydicarboxylic acids is a key biomarker for certain inherited disorders of fatty acid oxidation, most notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This technical guide provides an in-depth overview of the role of this compound in fatty acid metabolism, its clinical relevance, and detailed methodologies for its study.
Introduction: The Intersection of ω-Oxidation and β-Oxidation
Under conditions of impaired mitochondrial β-oxidation, such as in fatty acid oxidation disorders, the cell can utilize an alternative pathway known as ω-oxidation. This process, occurring primarily in the endoplasmic reticulum, oxidizes the terminal methyl group of fatty acids, leading to the formation of dicarboxylic acids. These dicarboxylic acids can then undergo β-oxidation in both mitochondria and peroxisomes. This compound emerges as an intermediate during the β-oxidation of dodecanedioic acid.
Metabolic Pathway of this compound
The formation and subsequent metabolism of this compound are integral to the dicarboxylic acid oxidation pathway. The key enzymatic steps are outlined below.
Clinical Significance: LCHAD and MCAD Deficiencies
Inborn errors of fatty acid metabolism can disrupt the β-oxidation spiral, leading to the accumulation of specific intermediates.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This disorder is caused by mutations in the HADHA gene, leading to a deficiency in the LCHAD enzyme. As a result, the conversion of this compound to 3-ketododecanedioyl-CoA is blocked. This leads to an accumulation and increased urinary excretion of C6-C14 3-hydroxydicarboxylic acids, including 3-hydroxydodecanedioic acid[1][2][3]. The analysis of urinary organic acids is a key diagnostic tool for LCHAD deficiency[4][5].
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In MCAD deficiency, the initial dehydrogenation of medium-chain acyl-CoAs is impaired. This can also lead to an increase in dicarboxylic aciduria and the excretion of 3-hydroxydicarboxylic acids, although the pattern of accumulated metabolites differs from that in LCHAD deficiency. In MCAD deficiency, there are typically lower ratios of 3-hydroxyadipic acid (3OHDC6) and 3-hydroxyoctanedioic acid (3OHDC8) to 3-hydroxydecanedioic acid (3OHDC10)[1][2][3][6].
The urinary profile of 3-hydroxydicarboxylic acids can, therefore, serve as a differential diagnostic marker for these conditions[2][3].
Cellular Pathophysiology of Metabolite Accumulation
The accumulation of 3-hydroxy fatty acids and their dicarboxylic acid counterparts can have deleterious effects on cellular function, particularly in mitochondria. Research has shown that long-chain 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation in heart mitochondria. This leads to an increase in resting respiration, a decrease in the respiratory control and ADP/O ratios, and a reduction in the mitochondrial membrane potential (ΔΨ). These effects can impair cardiac energy homeostasis and contribute to the cardiomyopathy often seen in LCHAD deficiency[7].
Quantitative Data
While specific urinary concentrations of this compound in LCHAD patients are not consistently reported and can vary based on clinical status, the qualitative presence and relative abundance of a series of 3-hydroxydicarboxylic acids are diagnostically significant. The table below summarizes the expected findings in urinary organic acid analysis for relevant fatty acid oxidation disorders.
| Disorder | C6-3OHDA | C8-3OHDA | C10-3OHDA | C12-3OHDA | C14-3OHDA |
| Normal | Trace | Trace | Trace | Trace | Trace |
| LCHAD Deficiency | Elevated | Elevated | Elevated | Markedly Elevated | Elevated |
| MCAD Deficiency | Elevated | Elevated | Elevated | Present | Trace |
| 3OHDA: 3-hydroxydicarboxylic acid | |||||
| This table represents a generalized pattern; actual results can vary. |
Experimental Protocols
Synthesis of 3-Hydroxydodecanedioic Acid Standard
A stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry. A synthetic scheme for 3-hydroxydodecanedioic acid and its di-deuterated analog has been reported and is essential for developing a stable-isotope dilution mass spectrometric analytical approach[8]. The general steps involve the creation of a long-chain monoester dicarboxylic acid, followed by the introduction of the 3-hydroxy group and subsequent deprotection.
Urinary Organic Acid Analysis by GC/MS
This protocol outlines the general steps for the analysis of 3-hydroxydicarboxylic acids in urine.
Protocol:
-
Sample Preparation: To a defined volume of urine, add a known amount of a suitable internal standard (e.g., a deuterated 3-hydroxydicarboxylic acid). Acidify the urine to a pH below 2 with HCl[1].
-
Extraction: Perform a liquid-liquid extraction with a solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the organic acids[1].
-
Drying: Pool the organic phases and evaporate to dryness under a stream of nitrogen[1].
-
Derivatization: To the dried extract, add a derivatizing agent to create volatile esters. For GC/MS analysis, trimethylsilyl (B98337) (TMS) derivatives are commonly used. This is achieved by reacting the extract with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine (B92270) at an elevated temperature (e.g., 70°C)[1][9][10].
-
GC/MS Analysis: Inject the derivatized sample onto a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column (e.g., SE-52 or OV-1701)[9]. The mass spectrometer is operated in electron impact (EI) or chemical ionization (CI) mode to generate characteristic fragmentation patterns for identification and quantification[1][8][9].
Fatty Acid Oxidation Assay in Cultured Fibroblasts
This assay measures the overall flux through the fatty acid β-oxidation pathway and is used to diagnose defects in this process.
Protocol:
-
Cell Culture: Culture human skin fibroblasts in appropriate media (e.g., EMEM with 10% FBS) until confluent[2][11].
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing a radiolabeled fatty acid, typically [9,10-³H]-palmitic acid, complexed to fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer buffer)[2][12].
-
Incubation: Wash the fibroblast monolayers and incubate them with the reaction mixture at 37°C for a defined period (e.g., 2-4 hours). During β-oxidation, the tritium (B154650) atoms are released and form ³H₂O[2].
-
Reaction Quenching and Separation: Stop the reaction by adding a strong acid (e.g., perchloric acid). Separate the product, ³H₂O, from the unreacted [³H]-palmitic acid using an anion exchange column. The negatively charged palmitate binds to the resin, while the neutral water passes through[2][12].
-
Quantification: Measure the radioactivity in the aqueous eluate using liquid scintillation counting. The amount of ³H₂O produced is proportional to the rate of fatty acid oxidation[12][13].
-
Normalization: Normalize the results to the protein content of the cell lysate.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Enzyme Assay
This spectrophotometric assay measures the activity of HADH enzymes by monitoring the oxidation of NADH.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3) containing β-NADH and the substrate, S-acetoacetyl-CoA[14].
-
Enzyme Addition: Initiate the reaction by adding the cell lysate or purified enzyme solution[14].
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 37°C. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺, which is proportional to the HADH activity[14].
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Signaling Pathways and Future Directions
While the direct signaling roles of this compound are not well-defined, the accumulation of fatty acid intermediates is known to impact broader cellular signaling networks.
-
PPARα and SIRT3: Peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of fatty acid oxidation genes[15][16][17]. Sirtuin 3 (SIRT3), a mitochondrial deacetylase, also plays a crucial role in regulating fatty acid oxidation enzymes[14][18][19][20]. The accumulation of acyl-CoAs and other fatty acid metabolites may indirectly influence the activity of these pathways, although specific interactions with 3-hydroxydicarboxylic acids have not been fully elucidated.
Future research should focus on elucidating the direct molecular targets of this compound and other accumulating metabolites to better understand the pathophysiology of LCHAD deficiency and to identify potential therapeutic targets. The development of robust methods for the synthesis of this compound will be critical for these investigations.
Conclusion
This compound is a key metabolite in the context of dicarboxylic acid metabolism and serves as an important biomarker for inherited disorders of fatty acid oxidation. The analytical methods and experimental protocols detailed in this guide provide a framework for researchers and clinicians to investigate the role of this molecule in health and disease, with the ultimate goal of improving diagnostics and developing novel therapeutic strategies for patients with these debilitating conditions.
References
- 1. erndim.org [erndim.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.testcatalog.org [neurology.testcatalog.org]
- 12. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 13. A simple screening test for fatty acid oxidation defects using whole-blood palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Whitepaper: Discovery, Isolation, and Characterization of (S)-3-hydroxydodecanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide outlines a plausible framework for the discovery and isolation of (S)-3-hydroxydodecanedioyl-CoA. As of the latest literature review, specific experimental data for the discovery and isolation of this particular molecule is not extensively available. Therefore, this document presents a scientifically informed, hypothetical approach based on established methodologies for analogous metabolites.
Introduction
This compound is a long-chain dicarboxylic acyl-Coenzyme A molecule. Its structure suggests a potential role as an intermediate in ω-oxidation of fatty acids followed by β-oxidation, particularly in states of metabolic stress or specific genetic disorders. Dicarboxylic acids are known to be produced when fatty acid β-oxidation is impaired, leading to an increased flux through the ω-oxidation pathway. The resulting dicarboxylic acids can then be sequentially shortened via β-oxidation from either end. This compound would represent a specific intermediate in this catabolic process.
This document provides a comprehensive guide to the hypothetical discovery, isolation, and characterization of this compound, offering detailed experimental protocols and data presentation to facilitate further research in this area.
Hypothetical Discovery and Isolation Workflow
The discovery of this compound is postulated to occur within a research context investigating metabolic dysregulation, such as inborn errors of fatty acid metabolism or conditions of high fatty acid flux like diabetic ketoacidosis. The workflow for its discovery and subsequent isolation would likely follow the steps outlined below.
Caption: A hypothetical workflow for the discovery and isolation of this compound.
Experimental Protocols
Animal Model and Sample Collection
-
Animal Model: Male C57BL/6J mice (n=10 per group) are fed either a standard chow diet or a high-fat diet (60% kcal from fat) for 12 weeks to induce metabolic stress.
-
Sample Collection: Following the dietary intervention, mice are euthanized, and liver tissue is rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Metabolite Extraction
-
Approximately 50 mg of frozen liver tissue is homogenized in 1 mL of ice-cold 80% methanol (B129727).
-
The homogenate is incubated at -20°C for 1 hour to precipitate proteins.
-
Samples are centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the metabolites is collected and dried under a stream of nitrogen gas.
-
The dried extract is reconstituted in 100 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Analysis for Discovery
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Range: m/z 100-1500.
-
Data-Dependent Acquisition: MS/MS fragmentation of the top 10 most intense ions.
-
Isolation via Preparative HPLC
-
Sample Preparation: A larger batch of liver tissue (e.g., 10 g) is extracted as described in 3.2.
-
Solid-Phase Extraction (SPE): The crude extract is first cleaned up using a C18 SPE cartridge to enrich for acyl-CoAs.
-
Preparative HPLC:
-
Column: A larger-scale C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phases and Gradient: As in 3.3, but with an adjusted gradient to optimize separation of the target compound.
-
Fraction Collection: Fractions are collected every 30 seconds around the expected elution time of the target molecule.
-
Analysis of Fractions: Each fraction is analyzed by analytical LC-MS/MS to identify those containing the pure compound.
-
Structural Verification
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure and positions of functional groups.
-
Chiral Chromatography: To confirm the (S)-stereochemistry at the 3-hydroxy position.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value | Calculated Value for C33H57N7O20P3S- | Mass Error (ppm) |
| m/z [M-H]- | 968.2549 | 968.2543 | 0.62 |
Table 2: NMR Spectroscopic Data (Hypothetical)
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C-1 | - | 198.5 |
| C-2 | 2.85 | 52.3 |
| C-3 | 4.12 | 68.7 |
| C-4 | 1.55 | 36.4 |
| ... | ... | ... |
| C-12 | 2.28 | 178.9 |
Putative Metabolic Pathway
This compound is likely an intermediate in the β-oxidation of dodecanedioyl-CoA, which itself is formed from the ω-oxidation of lauric acid (dodecanoic acid).
Enzymatic Synthesis of (S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxydodecanedioyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of dodecanedioic acid, a long-chain dicarboxylic acid. The enzymatic synthesis of this molecule is of significant interest for researchers studying fatty acid metabolism and its implications in various metabolic disorders. This technical guide provides an in-depth overview of the core enzymatic processes, detailed experimental protocols, and the necessary components for the successful synthesis of this compound. The primary enzyme responsible for this synthesis is the peroxisomal L-bifunctional enzyme (EHHADH), which harbors both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[1][2][3]
The Enzymatic Pathway: Peroxisomal β-Oxidation of Dodecanedioic Acid
The synthesis of this compound is an integral part of the peroxisomal β-oxidation pathway for dicarboxylic acids.[4][5] This pathway is essential for the breakdown of long-chain dicarboxylic acids that cannot be efficiently metabolized by mitochondria.
The key steps leading to the formation of this compound are:
-
Activation: Dodecanedioic acid is first activated to its coenzyme A thioester, dodecanedioyl-CoA, by a dicarboxylyl-CoA synthetase.
-
Oxidation: The peroxisomal fatty acyl-CoA oxidase catalyzes the introduction of a double bond between the α and β carbons of dodecanedioyl-CoA, yielding 2-enoyl-dodecanedioyl-CoA.[6]
-
Hydration: The enoyl-CoA hydratase domain of the L-bifunctional enzyme (EHHADH) then catalyzes the stereospecific hydration of the trans-2-enoyl-dodecanedioyl-CoA to form this compound.[1][3]
Following its synthesis, this compound is further metabolized by the (S)-3-hydroxyacyl-CoA dehydrogenase domain of EHHADH to 3-keto-dodecanedioyl-CoA, which then proceeds through the β-oxidation spiral.
Data Presentation: Enzyme and Substrate Information
| Component | Type | Function/Role | Notes |
| Enzyme | |||
| Peroxisomal L-bifunctional enzyme (EHHADH) | Bifunctional Enzyme | Possesses enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[1][2][3] | Essential for the β-oxidation of medium and long-chain dicarboxylic acids.[1][4][7] |
| Substrate | |||
| 2-enoyl-dodecanedioyl-CoA | Enoyl-CoA | The direct substrate for the enoyl-CoA hydratase activity of EHHADH. | - |
| Product | |||
| This compound | 3-Hydroxyacyl-CoA | The product of the enoyl-CoA hydratase reaction. | A key intermediate in dicarboxylic acid metabolism. |
| Cofactors | |||
| Water (H₂O) | Molecule | Required for the hydration reaction catalyzed by enoyl-CoA hydratase. | - |
Experimental Protocols
The following protocols are adapted from established methods for the expression, purification, and assay of enzymes involved in fatty acid β-oxidation.
Protocol 1: Expression and Purification of Recombinant EHHADH
Objective: To produce and purify active L-bifunctional enzyme (EHHADH) for in vitro synthesis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the coding sequence for human or murine EHHADH with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Methodology:
-
Transform the E. coli expression strain with the EHHADH expression vector.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a large-scale culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound protein with elution buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing pure EHHADH and dialyze against dialysis buffer.
-
Determine the protein concentration and store at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
Objective: To synthesize this compound from 2-enoyl-dodecanedioyl-CoA using purified EHHADH.
Materials:
-
Purified recombinant EHHADH
-
2-enoyl-dodecanedioyl-CoA (substrate)
-
Reaction buffer (100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M HCl or 10% formic acid)
-
HPLC system with a C18 column for analysis and purification
Methodology:
-
Prepare a stock solution of 2-enoyl-dodecanedioyl-CoA in the reaction buffer.
-
Set up the reaction mixture in a microcentrifuge tube:
-
Reaction buffer: to a final volume of 100 µL
-
2-enoyl-dodecanedioyl-CoA: to a final concentration of 100-500 µM
-
Purified EHHADH: 1-5 µg
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Terminate the reaction by adding 10 µL of the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to monitor the conversion of the substrate to the product. The elution can be monitored by UV absorbance at 260 nm (for the CoA moiety).
-
For preparative scale synthesis, the reaction volume can be increased, and the product can be purified using a semi-preparative HPLC column.
Mandatory Visualizations
Signaling Pathways
Caption: Peroxisomal β-oxidation pathway for dodecanedioyl-CoA.
Experimental Workflows
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine deficiency of peroxisomal L-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of (S)-3-hydroxydodecanedioyl-CoA. This molecule is a key intermediate in the omega-oxidation pathway of dicarboxylic acids, a crucial metabolic route for the breakdown of fatty acids. This document summarizes its known properties, details relevant experimental protocols, and visualizes its role in metabolic pathways.
Chemical Structure and Properties
This compound is the coenzyme A thioester of (S)-3-hydroxydodecanedioic acid. Its structure is characterized by a twelve-carbon dicarboxylic acid backbone with a hydroxyl group at the third carbon (in the S configuration) and a coenzyme A moiety attached to one of the carboxyl groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H56N7O20P3S | PubChem[1] |
| Molecular Weight | 995.8 g/mol | PubChem[1] |
| IUPAC Name | (10S)-12-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-10-hydroxy-12-oxododecanoic acid | PubChem |
| Synonyms | (S)-3-hydroxydodecanedioyl-coenzyme A, CHEBI:76429 | PubChem[1] |
| Physical State | Solid (Predicted) | Inferred from similar compounds[2] |
| Solubility | Water soluble (Predicted) | Dicarboxylic acids are generally water-soluble[3] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Biochemical Role and Metabolic Pathway
This compound is an intermediate in the metabolic pathway for the degradation of dodecanedioic acid. This pathway involves an initial omega-oxidation of a fatty acid to form the dicarboxylic acid, which is then further metabolized via beta-oxidation.
The metabolic fate of dodecanedioic acid begins with its activation to dodecanedioyl-CoA. This is followed by a series of reactions in the peroxisomes and mitochondria, mirroring the beta-oxidation of fatty acids. This compound is formed during the hydration step of the beta-oxidation spiral of dodecanedioyl-CoA.
Below is a diagram illustrating the metabolic pathway.
Caption: Metabolic pathway of dodecanedioic acid degradation.
Experimental Protocols
Synthesis of 3-Hydroxyacyl-CoA Analogs
The enzymatic synthesis of 3-hydroxyacyl-CoAs can be achieved from the corresponding 2,3-enoyl free acids. This two-step process involves the activation of the free acid to its CoA ester, followed by hydration.
Protocol: Enzymatic Synthesis of 3-Hydroxyacyl-CoA [4]
-
CoA Transferase Reaction (Activation):
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
5 mM 2,3-enoyl fatty acid
-
2.5 mM Coenzyme A
-
Purified recombinant glutaconate coenzyme A-transferase (GctAB)
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitor the formation of the enoyl-CoA by HPLC.
-
-
Enoyl-CoA Hydratase Reaction (Hydration):
-
To the reaction mixture from step 1, add purified recombinant human short-chain enoyl-CoA hydratase (ECHS1).
-
Continue incubation at 30°C for an additional 1-2 hours.
-
Monitor the conversion of the enoyl-CoA to the 3-hydroxyacyl-CoA by HPLC.
-
-
Purification:
-
The resulting 3-hydroxyacyl-CoA can be purified by reversed-phase HPLC.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 3-hydroxydicarboxylic acids in biological samples. The following is a general protocol for the analysis of these compounds.
Protocol: GC-MS Analysis of 3-Hydroxydicarboxylic Acids [5][6]
-
Sample Preparation and Extraction:
-
To 1 mL of urine or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Acidify the sample with 6 M HCl.
-
Extract the organic acids twice with 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: HP-5MS capillary column (or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp to 200°C at 3.8°C/min.
-
Ramp to 290°C at 15°C/min, hold for 6 minutes.
-
-
Mass Spectrometry: Operate in electron impact (EI) or positive chemical ionization (PCI) mode. Monitor for characteristic ions of the TMS-derivatized 3-hydroxydicarboxylic acids.
-
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that metabolizes this compound, can be measured spectrophotometrically by monitoring the reduction of NAD+.
Protocol: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase [1][7][8][9]
-
Reaction Mixture:
-
Prepare a cuvette with the following reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.3
-
1 mM NAD+
-
0.1 mM (S)-3-hydroxyacyl-CoA substrate (e.g., this compound)
-
Enzyme sample (cell lysate or purified enzyme)
-
-
The final volume should be 1 mL.
-
-
Assay Procedure:
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.
Caption: A generalized experimental workflow.
This technical guide provides a foundational understanding of this compound for researchers in metabolism and drug development. Further experimental work is needed to fully characterize its physical properties and to develop specific protocols for its synthesis and analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Hub: A Technical Guide to (S)-3-Hydroxydodecanedioyl-CoA in Cellular Metabolism
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the role of (S)-3-hydroxydodecanedioyl-CoA in cellular metabolism. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core metabolic pathways, enzymatic interactions, and clinical significance of this dicarboxylic acyl-CoA intermediate. Through a detailed presentation of quantitative data, experimental methodologies, and pathway visualizations, this guide aims to be an essential resource for understanding the intricacies of fatty acid oxidation and its implications in health and disease.
Introduction: The Significance of Dicarboxylic Acid Metabolism
Dicarboxylic acids are metabolites formed from the omega (ω)-oxidation of fatty acids, a process that becomes particularly important when the primary pathway of beta (β)-oxidation is impaired. This compound emerges as a key intermediate in the subsequent peroxisomal β-oxidation of dodecanedioic acid. Its accumulation or deficiency can be indicative of underlying metabolic dysregulation, making it a molecule of interest in the study of inherited metabolic disorders and in the development of novel therapeutic interventions.
Metabolic Pathway of this compound
The metabolism of this compound is intrinsically linked to the catabolism of C12 fatty acids, initiating with ω-oxidation and proceeding through peroxisomal β-oxidation.
2.1. Formation of the Precursor: Dodecanedioic Acid via ω-Oxidation
The journey begins with dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. In the endoplasmic reticulum, it undergoes ω-oxidation. This process involves the hydroxylation of the terminal methyl group, followed by successive oxidations to yield a carboxylic acid, thus forming dodecanedioic acid.
2.2. Peroxisomal β-Oxidation of Dodecanedioyl-CoA
Dodecanedioic acid is activated to dodecanedioyl-CoA and transported into the peroxisome. Here, it undergoes β-oxidation, a cyclical process that shortens the dicarboxylic acid chain. This compound is a central intermediate in the second step of this cycle.
The key enzymatic steps in the peroxisomal β-oxidation of dodecanedioyl-CoA are:
-
Oxidation: Dodecanedioyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX1), introducing a double bond and forming dodecenedioyl-CoA.
-
Hydration: The L-bifunctional enzyme (also known as MFP-1 or EHHADH) catalyzes the hydration of the double bond in dodecenedioyl-CoA to form this compound.
-
Dehydrogenation: The same L-bifunctional enzyme (EHHADH) then catalyzes the NAD⁺-dependent dehydrogenation of this compound to 3-oxododecanedioyl-CoA.
-
Thiolytic Cleavage: A peroxisomal thiolase (e.g., ACAA1) cleaves 3-oxododecanedioyl-CoA, releasing acetyl-CoA and decanedioyl-CoA, which can then undergo further rounds of β-oxidation.
The metabolic fate of this compound is therefore central to the complete degradation of C12 dicarboxylic acids.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | ~10-50 | Not specified | Pig Heart | [1] |
| (S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB') | Acetoacetyl-CoA | 48 | 149 | Ralstonia eutropha | [2] |
Note: The provided data are for related substrates and enzymes and serve as an approximation. Further research is required to determine the precise kinetic parameters for this compound.
Experimental Protocols
4.1. Synthesis of this compound
A two-step enzymatic synthesis can be employed, starting from the commercially available 3-hydroxydodecanedioic acid.
Step 1: Activation of 3-Hydroxydodecanedioic Acid to its CoA Ester
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM Coenzyme A, 1 mM 3-hydroxydodecanedioic acid, and a suitable acyl-CoA synthetase (e.g., purified recombinant glutaconate coenzyme A-transferase).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitoring: Monitor the formation of the CoA ester by HPLC or LC-MS.
-
Purification: Purify the this compound using solid-phase extraction or preparative HPLC.
Step 2: Chiral-specific Hydration (if starting from an unsaturated precursor)
This step is generally not required if starting from 3-hydroxydodecanedioic acid. However, if synthesizing from dodecenedioyl-CoA:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM dodecenedioyl-CoA, and purified recombinant human short-chain enoyl-CoA hydratase (ECHS1) or L-bifunctional enzyme (EHHADH).
-
Incubation: Incubate at 30°C and monitor the reaction by spectrophotometry (decrease in absorbance at 263 nm) or LC-MS.
-
Purification: Purify the resulting this compound as described above.
4.2. LC-MS/MS Analysis of 3-Hydroxydicarboxylic Acids in Urine
This protocol is adapted from established methods for the analysis of dicarboxylic acids in biological fluids.
Sample Preparation:
-
Thawing and Centrifugation: Thaw frozen urine samples on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Internal Standard Spiking: Add an internal standard solution (e.g., a stable isotope-labeled 3-hydroxydicarboxylic acid) to an aliquot of the urine supernatant.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation and Supernatant Collection: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target 3-hydroxydicarboxylic acids and the internal standard.
Clinical Relevance and Future Directions
The accumulation of 3-hydroxydicarboxylic acids, including 3-hydroxydodecanedioic acid, in urine is a key diagnostic marker for certain inherited disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency. In these conditions, the block in the β-oxidation spiral leads to the shunting of fatty acid intermediates towards ω-oxidation, resulting in an increased production and excretion of dicarboxylic acids and their hydroxylated derivatives.
Future research should focus on:
-
Precise Quantification: Developing and validating robust quantitative assays for this compound in various biological matrices.
-
Enzyme Kinetics: Determining the specific kinetic parameters of the L-bifunctional enzyme and other relevant enzymes with this compound to better model metabolic flux.
-
Drug Development: Investigating the potential of modulating dicarboxylic acid metabolism for therapeutic purposes in metabolic diseases.
-
Biomarker Discovery: Exploring the utility of this compound and related metabolites as biomarkers for a wider range of metabolic conditions.
Conclusion
This compound is a pivotal intermediate in the peroxisomal β-oxidation of dicarboxylic acids. Its metabolic pathway, enzymatic regulation, and clinical significance underscore the intricate network of fatty acid metabolism. This technical guide provides a foundational understanding for researchers and clinicians, paving the way for further exploration and therapeutic innovation in the field of cellular metabolism.
References
The Enzymatic Landscape of (S)-3-Hydroxydodecanedioyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxydodecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of dicarboxylic acids. The metabolism of this substrate is crucial for cellular lipid homeostasis, and its dysregulation has been implicated in various metabolic disorders. This technical guide provides an in-depth overview of the enzymes responsible for the metabolism of this compound, complete with available quantitative data, detailed experimental protocols, and a visualization of the metabolic pathway.
Enzymes Metabolizing this compound
The primary enzymes responsible for the conversion of this compound to 3-oxododecanedioyl-CoA are the peroxisomal bifunctional enzymes, which possess 3-hydroxyacyl-CoA dehydrogenase activity. Two key enzymes have been identified in this role:
-
L-bifunctional protein (L-BP) : Encoded by the EHHADH gene, this enzyme is considered to play a significant role in the β-oxidation of dicarboxylic acids.[1][2] Studies on knockout mice have shown that a deficiency in L-BP leads to the accumulation of medium-chain 3-hydroxydicarboxylic acids, highlighting its essential role in this pathway.[3]
-
D-bifunctional protein (D-BP) : Encoded by the HSD17B4 gene, this enzyme also contains 3-hydroxyacyl-CoA dehydrogenase activity and participates in the β-oxidation of dicarboxylic acids.[4][5] While both L-BP and D-BP can process dicarboxylic acid intermediates, they exhibit different substrate specificities, and their relative contributions may vary depending on the specific substrate and cellular context.[3]
Quantitative Data
Currently, there is a lack of specific kinetic data (Km and kcat) in the published literature for the metabolism of this compound by either L-bifunctional protein or D-bifunctional protein. The following table summarizes the absence of this specific quantitative information.
| Enzyme | Substrate | Km | kcat | Source |
| L-bifunctional protein (EHHADH) | This compound | Data not available | Data not available | N/A |
| D-bifunctional protein (HSD17B4) | This compound | Data not available | Data not available | N/A |
Experimental Protocols
The following are detailed methodologies for assaying 3-hydroxyacyl-CoA dehydrogenase activity. These protocols can be adapted for the specific substrate this compound, which would need to be synthesized and purified for use in these assays.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.[6][7]
Materials:
-
Purified L-bifunctional protein or D-bifunctional protein
-
This compound (substrate)
-
NAD+
-
Potassium phosphate (B84403) buffer (pH 7.3)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the enzyme in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
HPLC-Based Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This method directly measures the formation of the product, 3-oxododecanedioyl-CoA, and the decrease of the substrate, this compound, using reverse-phase high-performance liquid chromatography (HPLC).[8]
Materials:
-
Purified L-bifunctional protein or D-bifunctional protein
-
This compound (substrate)
-
NAD+
-
Reaction buffer (e.g., Tris-HCl, pH 8.1)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube containing the reaction buffer, NAD+, and the enzyme.
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate the reaction at the desired temperature for a specific time period.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant by injecting it into the HPLC system.
-
Separate the substrate and product on a C18 column using an appropriate mobile phase gradient (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).
-
Detect the substrate and product by monitoring the absorbance at a suitable wavelength (e.g., 260 nm for the CoA moiety).
-
Quantify the amount of product formed and substrate consumed by comparing the peak areas to a standard curve.
Metabolic Pathway Visualization
The following diagram illustrates the peroxisomal β-oxidation pathway for dicarboxylic acids, highlighting the step where this compound is metabolized.
Caption: Peroxisomal β-oxidation of dicarboxylic acids.
References
- 1. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine deficiency of peroxisomal L-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Hydroxydodecanedioyl-CoA: An In-Depth Technical Guide to its Role as a Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxydodecanedioyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its accumulation in biological matrices is a key biomarker for certain inherited metabolic disorders, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Trifunctional Protein (TFP) deficiency. These autosomal recessive disorders result in impaired energy production and the accumulation of toxic metabolic intermediates, leading to severe clinical manifestations such as hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy. This technical guide provides a comprehensive overview of the metabolic context of this compound, detailed experimental protocols for its quantification, and a summary of its clinical significance as a biomarker. The information presented herein is intended to support researchers, scientists, and drug development professionals in the diagnosis, monitoring, and therapeutic development for these debilitating metabolic diseases.
Introduction
Mitochondrial fatty acid beta-oxidation is a vital metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. The pathway involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules. Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) is a key enzyme in this process, responsible for the third step of beta-oxidation for long-chain fatty acids. LCHAD is a component of the mitochondrial trifunctional protein (TFP), which also houses enoyl-CoA hydratase and thiolase activities.[1]
A deficiency in LCHAD or TFP activity, caused by mutations in the HADHA or HADHB genes respectively, leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound.[1][2] This accumulation and its downstream metabolites are central to the pathophysiology of LCHAD and TFP deficiencies. The inability to properly metabolize long-chain fatty acids results in a deficit in energy production and the buildup of toxic intermediates that can damage various tissues, including the liver, heart, skeletal muscle, and retina.[1][3] Consequently, the detection and quantification of this compound and its related metabolites are crucial for the diagnosis and management of these disorders.
Metabolic Pathway and Pathophysiology
The accumulation of this compound is a direct consequence of impaired LCHAD activity. This blockage in the beta-oxidation spiral leads to the shunting of accumulated 3-hydroxy fatty acids into alternative metabolic pathways, primarily omega-oxidation, which results in the formation of 3-hydroxydicarboxylic acids that are subsequently excreted in the urine.
Caption: Simplified metabolic pathway in LCHAD deficiency.
The accumulation of this compound and other long-chain 3-hydroxy fatty acids is believed to exert toxic effects, contributing to the clinical phenotype of LCHAD deficiency. These metabolites can act as uncouplers of oxidative phosphorylation in mitochondria, impairing cellular energy homeostasis.[4] This mitochondrial dysfunction is a key element in the pathophysiology of the disease, leading to the observed cardiomyopathy and myopathy.
Quantitative Data
The diagnosis of LCHAD deficiency relies on the detection of elevated levels of specific biomarkers. While direct measurement of this compound in plasma is technically challenging and not routinely performed in all clinical laboratories, the analysis of acylcarnitine profiles and urinary organic acids provides crucial diagnostic information.
Table 1: Plasma Acylcarnitine Profile in LCHAD Deficiency
| Analyte | LCHAD Deficiency Patients | Healthy Controls | Reference |
| C16-OH-carnitine | Elevated | Normal | [5] |
| C18-OH-carnitine | Elevated | Normal | [5] |
| C18:1-OH-carnitine | Elevated | Normal | [5] |
| C16-OH/C16 ratio | Elevated | Normal | [5] |
| C18-OH/C18 ratio | Elevated | Normal | [5] |
Table 2: Urinary Organic Acid Profile in LCHAD Deficiency
| Analyte | LCHAD Deficiency Patients | Healthy Controls | Reference |
| 3-Hydroxydicarboxylic acids (C6-C14) | Markedly Elevated | Low to undetectable | [6][7] |
| 3-Hydroxydodecanedioic acid | Significantly Increased | Trace amounts | [6][7] |
| Lactic acid | Often Elevated | Normal | [5] |
Note: Specific quantitative values can vary between laboratories and depend on the analytical method used, as well as the clinical status of the patient (e.g., fasting state).
Experimental Protocols
Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, in biological samples.
Experimental Workflow
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. youtube.com [youtube.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of (S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-coenzyme A derivative that, while not extensively characterized in the scientific literature, is understood to be an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. Its precursor, 3-hydroxydodecanedioic acid, is recognized as a metabolite that appears in human urine, particularly in individuals with certain inherited disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] This suggests that the flux through the metabolic pathway that generates this molecule is heightened under conditions of impaired mitochondrial fatty acid oxidation. This guide provides a comprehensive overview of the hypothesized metabolic pathway leading to the formation of this compound, summarizes the available quantitative data for its corresponding dicarboxylic acid, and presents detailed experimental protocols for its potential detection and quantification.
Metabolic Pathway of this compound Formation
The biosynthesis of this compound is believed to be a multi-step process that begins with the ω-oxidation of a monocarboxylic fatty acid in the endoplasmic reticulum, followed by activation to its CoA ester and subsequent β-oxidation within the peroxisome.
ω-Oxidation in the Endoplasmic Reticulum
The process is initiated with a long-chain monocarboxylic fatty acid, such as lauric acid (dodecanoic acid). In the smooth endoplasmic reticulum, this fatty acid undergoes ω-oxidation, a process that introduces a hydroxyl group at the terminal methyl (ω) carbon.[3][4] This reaction is catalyzed by a cytochrome P450-dependent mixed-function oxidase. The resulting ω-hydroxy fatty acid is then further oxidized to a dicarboxylic acid, in this case, dodecanedioic acid.[3]
Peroxisomal Import and Activation
The newly synthesized dodecanedioic acid is transported into the peroxisome. Inside the peroxisomal matrix, it is activated to its corresponding coenzyme A thioester, dodecanedioyl-CoA, by a peroxisomal acyl-CoA synthetase.
Peroxisomal β-Oxidation
Dodecanedioyl-CoA then enters the peroxisomal β-oxidation spiral. This pathway is enzymatically distinct from its mitochondrial counterpart. The first step is catalyzed by a peroxisome-specific acyl-CoA oxidase, which introduces a double bond between the α and β carbons.[2] Subsequently, a multifunctional enzyme with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities hydrates the double bond to form this compound and then oxidizes it to 3-oxododecanedioyl-CoA.[5][6]
The following diagram illustrates this proposed metabolic pathway:
Quantitative Data
Direct quantitative data for this compound in tissues or cells is not currently available in the literature. However, the concentration of its de-esterified form, 3-hydroxydodecanedioic acid, has been measured in human urine, particularly in the context of metabolic disorders. The following table summarizes representative data.
| Analyte | Matrix | Condition | Concentration Range | Reference |
| 3-Hydroxydodecanedioic Acid | Human Urine | LCHAD Deficiency | Elevated (specific values not consistently reported) | [1][2] |
| 3-Hydroxydicarboxylic Acids (C6-C14) | Human Urine | Dicarboxylic Aciduria | Increased excretion | [7] |
Experimental Protocols
The following are detailed methodologies for the detection and quantification of this compound and its corresponding dicarboxylic acid.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is a proposed method based on established techniques for acyl-CoA analysis.[1][8][9][10]
1. Sample Preparation (Acyl-CoA Extraction)
-
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., ¹³C-labeled dodecanedioyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727), acetonitrile, and ammonium (B1175870) acetate (B1210297)
-
Homogenizer and centrifuge
-
-
Procedure:
-
Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in 1 mL of ice-cold 10% TCA containing the internal standard.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of 50% methanol in 10 mM ammonium acetate.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ion (Q3): A characteristic fragment ion (e.g., loss of the adenosine (B11128) diphosphate (B83284) moiety)
-
Optimize collision energy and other source parameters for the specific analyte and internal standard.
-
3. Data Analysis
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
The general workflow for this protocol is visualized below:
References
- 1. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. marinelipids.ca [marinelipids.ca]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Metabolism - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of (S)-3-hydroxydodecanedioyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-CoA thioester that can be an intermediate in fatty acid metabolism.[1] Accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting these pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for analyzing low-abundance metabolites like acyl-CoAs from complex biological matrices.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation (Protein Precipitation and Extraction)
This protocol employs a simple and efficient protein precipitation method using 5-sulfosalicylic acid (SSA) to ensure good recovery of acyl-CoAs.[4]
Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Collection: Collect biological samples (e.g., tissue homogenates, cell lysates) and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.
-
Extraction:
-
To 50 µL of sample (e.g., cell lysate, tissue homogenate), add 10 µL of the internal standard solution.
-
Add 200 µL of cold 2.5% (w/v) SSA in water to precipitate proteins.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions: The chromatographic separation is performed on a C18 reversed-phase column.
-
Column: Phenomenex Kinetex 2.6 µm C18 150 x 2.1 mm or equivalent.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 2 1.5 2 4.0 15 13.0 95 17.0 95 17.1 2 | 20.0 | 2 |
Mass Spectrometry (MS) Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.5 kV[6]
-
Capillary Temperature: 275°C[6]
-
Sheath Gas: 45 arbitrary units[6]
-
Collision Gas: Argon at 1.5 mTorr
-
MRM Transitions: For each acyl-CoA, two transitions are typically monitored: one for quantification and one for confirmation.[4] The common fragmentation for CoA esters involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) group.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | [Calculated M+H]⁺ | [M-507+H]⁺ | [Calculated fragment] | 30 |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.6 | 428.1 | 35 |
Note: The exact m/z values for this compound need to be determined by direct infusion of a standard.
Data Presentation
Calibration Curve and Linearity
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the this compound standard. The method is expected to be linear over a wide dynamic range.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Precision and Accuracy
The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
|---|---|---|---|---|
| Low (5 ng/mL) | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Medium (100 ng/mL) | < 10% | 90 - 110% | < 15% | 85 - 115% |
| High (800 ng/mL) | < 10% | 90 - 110% | < 15% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Simplified metabolic pathway of beta-oxidation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxydodecanoyl-CoA (HMDB0003936) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (S)-3-hydroxydodecanedioyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of (S)-3-hydroxydodecanedioyl-CoA, an important standard for research in fatty acid metabolism and related diseases. The protocol is divided into two main stages: the synthesis of the precursor molecule, (S)-3-hydroxydodecanedioic acid, and its subsequent conversion to the coenzyme A (CoA) thioester.
Stage 1: Synthesis of (S)-3-hydroxydodecanedioic Acid
This stage involves a three-step process starting from diethyl decanedioate to yield the chiral hydroxy dicarboxylic acid. The experimental procedures are adapted from established methods for the synthesis of enantiomers of 3-hydroxydodecanedioic acid[1].
Experimental Protocol:
-
Synthesis of Diethyl 3-oxododecanedioate:
-
To a solution of diethyl decanedioate in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at a low temperature (-78 °C) to form the enolate.
-
Slowly add ethyl acetate (B1210297) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with an acidic solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield diethyl 3-oxododecanedioate.
-
-
Asymmetric Reduction to Diethyl (S)-3-hydroxydodecanedioate:
-
Dissolve the diethyl 3-oxododecanedioate in an appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Cool the solution to 0 °C.
-
Add a chiral reducing agent. For the (S)-enantiomer, a common choice is a borane (B79455) reagent with a chiral catalyst, such as (R)-2-methyl-CBS-oxazaborolidine.
-
Add a reducing agent like sodium borohydride (B1222165) portion-wise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography to obtain diethyl (S)-3-hydroxydodecanedioate.
-
-
Hydrolysis to (S)-3-hydroxydodecanedioic acid:
-
Dissolve the diethyl (S)-3-hydroxydodecanedioate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield (S)-3-hydroxydodecanedioic acid.
-
Quantitative Data for Stage 1:
| Step | Starting Material | Reagents | Solvent | Typical Yield |
| Synthesis of Diethyl 3-oxododecanedioate | Diethyl decanedioate | LDA, Ethyl acetate | Tetrahydrofuran | 60-70% |
| Asymmetric Reduction to (S)-enantiomer | Diethyl 3-oxododecanedioate | (R)-2-methyl-CBS-oxazaborolidine, Sodium borohydride | Methanol/Ethanol | 70-80% |
| Hydrolysis to (S)-3-hydroxydodecanedioic acid | Diethyl (S)-3-hydroxydodecanedioate | Sodium Hydroxide | Ethanol/Water | >90% |
Stage 2: Synthesis of this compound
This stage involves the activation of one of the carboxylic acid groups of (S)-3-hydroxydodecanedioic acid and its subsequent coupling with coenzyme A. A common method for forming acyl-CoA thioesters is through an N-hydroxysuccinimide (NHS) ester intermediate[2]. To favor the formation of the mono-CoA ester, a 1:1 molar ratio of the dicarboxylic acid to the activating agent should be used.
Experimental Protocol:
-
Activation of (S)-3-hydroxydodecanedioic acid:
-
Dissolve (S)-3-hydroxydodecanedioic acid and N-hydroxysuccinimide (NHS) in a 1:1 molar ratio in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU) byproduct. The filtrate contains the activated mono-NHS ester of (S)-3-hydroxydodecanedioic acid.
-
-
Coupling with Coenzyme A:
-
Prepare a solution of Coenzyme A lithium salt in an aqueous buffer (e.g., sodium bicarbonate solution).
-
Slowly add the DMF solution containing the activated NHS ester to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture around 7.5-8.0.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Purification of this compound:
-
The final product can be purified by high-performance liquid chromatography (HPLC)[3][4]. A reversed-phase C18 column is typically used.
-
The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile with a UV detector at around 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure this compound standard.
-
Quantitative Data for Stage 2:
| Step | Starting Material | Reagents | Solvent | Typical Yield |
| Activation with NHS | (S)-3-hydroxydodecanedioic acid | NHS, DCC | Dimethylformamide | 60-75% |
| Coupling with Coenzyme A | Activated (S)-3-hydroxydodecanedioic acid mono-NHS ester | Coenzyme A lithium salt | DMF/Aqueous Buffer | 40-50% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Chemical transformations in the synthesis of this compound.
References
- 1. Synthesis of both Enantiomers of 3-Hydroxydodecanedioic Acid [zenodo.org]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of methacrylyl-CoA and (R)- and (S)-3-hydroxyisobutyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Detection of (S)-3-Hydroxydodecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester that plays a role in fatty acid metabolism. Specifically, it is an intermediate in the ω-oxidation and subsequent β-oxidation of dicarboxylic acids. Dysregulation of these pathways can be indicative of certain metabolic disorders. Accurate and sensitive detection of this compound is crucial for understanding its physiological roles and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of Detection
The primary method for the analysis of acyl-CoA species is LC-MS/MS. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. Acyl-CoA molecules are first separated based on their physicochemical properties on an LC column. Subsequently, they are ionized, typically using electrospray ionization (ESI), and the resulting ions are fragmented. Specific fragment ions characteristic of the acyl-CoA class or the specific molecule of interest are then detected, allowing for highly selective quantification. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) from the precursor ion.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Serum)
Objective: To extract this compound from plasma or serum samples while minimizing degradation and contamination.
Materials:
-
Human plasma or serum samples
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of the analyte (if available)
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Phosphate buffer (0.1 M, pH 6.7)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Protocol:
-
Thaw frozen plasma or serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 20 µL of the internal standard solution (e.g., 0.5 M heptadecanoyl-CoA in 10 mM TEAA).
-
Add 400 µL of a cold extraction solution of acetonitrile:isopropanol (3:1 v/v).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To separate and quantify this compound using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate
-
MS/MS Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: The exact m/z will need to be determined based on the protonated molecule [M+H]+ and its characteristic fragment ions. A predicted transition would involve the neutral loss of 507 Da.
-
Internal Standard (Heptadecanoyl-CoA): m/z 1020.6 → 513.6
-
Data Presentation
| Analyte | Sample Type | Condition | Concentration (µg/mg creatinine) | Reference |
| 3-Hydroxyadipic acid 3,6-lactone | Human Urine | Non-fasting | 0.9 ± 0.5 | [1] |
| 3-Hydroxyadipic acid 3,6-lactone | Human Urine | Fasting (3 days) | 19.1 ± 8.5 | [1] |
Mandatory Visualizations
Signaling Pathway: Formation and Metabolism of Dicarboxylic Acyl-CoAs
The following diagram illustrates the metabolic pathway for the formation of dicarboxylic acids via ω-oxidation and their subsequent β-oxidation in peroxisomes. This compound is an intermediate in this pathway.
Caption: Metabolic pathway of dicarboxylic acid formation and peroxisomal β-oxidation.
Experimental Workflow
The following diagram outlines the experimental workflow for the detection of this compound.
Caption: Experimental workflow for this compound analysis.
References
Application Notes and Protocols for (S)-3-hydroxydodecanedioyl-CoA Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids are important metabolites that undergo β-oxidation primarily within peroxisomes, a process crucial for cellular energy homeostasis. The enzyme (S)-3-hydroxydodecanedioyl-CoA dehydrogenase plays a key role in this pathway, catalyzing the NAD+-dependent oxidation of this compound to 3-oxododecanedioyl-CoA. Dysregulation of this enzymatic activity has been implicated in various metabolic disorders. Accurate and reliable measurement of this compound dehydrogenase activity is therefore essential for basic research, drug discovery, and diagnostics.
This document provides detailed application notes and protocols for a robust and reproducible enzyme assay for determining the activity of this compound dehydrogenase. The featured enzyme for this assay is the human peroxisomal L-bifunctional enzyme (EHHADH), which is known to be involved in the β-oxidation of dicarboxylic acids.[1][2][3]
Principle of the Assay
The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the enzyme activity.
Caption: Enzymatic reaction catalyzed by this compound dehydrogenase.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Coenzyme A hydrate | Sigma-Aldrich | C3019 |
| Dodecanedioic acid | Sigma-Aldrich | D2643 |
| L-Malic acid | Sigma-Aldrich | M1000 |
| NAD+ | Sigma-Aldrich | N7004 |
| ATP, disodium (B8443419) salt | Sigma-Aldrich | A2383 |
| Magnesium chloride (MgCl2) | Sigma-Aldrich | M8266 |
| Potassium phosphate (B84403), monobasic | Sigma-Aldrich | P5655 |
| Potassium phosphate, dibasic | Sigma-Aldrich | P8281 |
| TCEP-HCl | Sigma-Aldrich | C4706 |
| Imidazole | Sigma-Aldrich | I2399 |
| Sodium chloride (NaCl) | Sigma-Aldrich | S9888 |
| Glycerol | Sigma-Aldrich | G5516 |
| E. coli BL21(DE3) competent cells | New England Biolabs | C2527 |
| pET expression vector with N-terminal His-tag | Novagen | - |
| Ni-NTA Agarose (B213101) | Qiagen | 30210 |
| Human EHHADH cDNA | OriGene | SC112423 |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol describes a plausible two-stage chemoenzymatic approach to synthesize the substrate.
Stage 1: Chemical Synthesis of (S)-3-hydroxydodecanedioic acid
This stage involves the stereoselective synthesis of the hydroxy dicarboxylic acid. A plausible route starts from a chiral precursor and involves standard organic chemistry reactions. For the purpose of this protocol, we outline a conceptual pathway. The actual synthesis would require optimization by a synthetic chemist.
-
Protection of one carboxylic acid group of dodecanedioic acid: This can be achieved by selective esterification.
-
α-Halogenation: Introduction of a bromine atom at the carbon adjacent to the unprotected carboxylic acid.
-
Stereoselective reduction: Use of a chiral reducing agent to convert the α-bromo acid to the corresponding (S)-hydroxy acid.
-
Deprotection: Removal of the protecting group to yield (S)-3-hydroxydodecanedioic acid.
Stage 2: Enzymatic Ligation to Coenzyme A
This stage utilizes a promiscuous acyl-CoA synthetase to attach Coenzyme A to the synthesized hydroxy dicarboxylic acid.[4][5]
-
Reaction Mixture:
-
(S)-3-hydroxydodecanedioic acid: 10 mM
-
Coenzyme A: 15 mM
-
ATP: 20 mM
-
MgCl2: 40 mM
-
TCEP-HCl: 5 mM
-
Acyl-CoA Synthetase (e.g., from Pseudomonas putida): 1-5 µM
-
Potassium phosphate buffer (pH 7.5): 100 mM
-
-
Procedure:
-
Combine all reagents in a microcentrifuge tube.
-
Incubate at 30°C for 2-4 hours.
-
Monitor the reaction by HPLC to confirm the formation of the CoA ester.
-
Purify the this compound by reversed-phase HPLC.
-
Lyophilize the purified product and store at -80°C.
-
Protocol 2: Expression and Purification of Recombinant Human EHHADH
This protocol describes the expression of His-tagged human EHHADH in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[6][7][8][9][10]
-
Cloning and Transformation:
-
Subclone the human EHHADH cDNA into a pET expression vector containing an N-terminal His6-tag.
-
Transform the resulting plasmid into E. coli BL21(DE3) competent cells.
-
Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM potassium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with 10 column volumes of wash buffer (50 mM potassium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
-
Elute the protein with elution buffer (50 mM potassium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
-
Dialyze the eluted protein against storage buffer (50 mM potassium phosphate, pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol).
-
Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
-
Store the purified enzyme at -80°C.
-
Protocol 3: Enzyme Activity Assay
This protocol details the spectrophotometric measurement of this compound dehydrogenase activity.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Reaction Mixture (1 mL total volume):
-
Assay Buffer: 880 µL
-
NAD+: 100 µL of a 10 mM stock solution (final concentration 1 mM)
-
This compound: 10 µL of a 10 mM stock solution (final concentration 0.1 mM)
-
Purified EHHADH enzyme: 10 µL (concentration to be optimized to give a linear rate)
-
-
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm at 25°C.
-
In a cuvette, combine the assay buffer and NAD+ solution.
-
Add the purified EHHADH enzyme and mix gently.
-
Initiate the reaction by adding the this compound substrate and mix immediately.
-
Record the increase in absorbance at 340 nm for 5 minutes, taking readings every 15 seconds.
-
Determine the linear rate of the reaction (ΔA340/min).
-
-
Calculation of Enzyme Activity:
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (U/mL) = (ΔA340/min) / (6.22 * path length in cm) * total reaction volume (mL) / volume of enzyme (mL)
-
Data Presentation
Table 1: Kinetic Parameters of Human EHHADH
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| (S)-3-hydroxydecanoyl-CoA | ~25 | ~15 | Estimated based on similar substrates[11] |
| This compound | Not Determined | Not Determined | - |
| Adipyl-CoA (C6-dicarboxylyl-CoA) | ~50 | ~5 | [12] |
Note: Specific kinetic data for this compound is not currently available in the literature. The values for (S)-3-hydroxydecanoyl-CoA are provided as an estimate for a structurally similar substrate. Researchers are encouraged to determine the kinetic parameters for their specific substrate and enzyme preparation.
Visualization of the Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for the this compound dehydrogenase assay.
Caption: Role of EHHADH in the peroxisomal β-oxidation of dicarboxylic acids.
References
- 1. Murine deficiency of peroxisomal l-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine deficiency of peroxisomal L-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E. coli protein expression and purification [protocols.io]
- 7. Expression in Escherichia Coli, Purification, and Functional Reconstitution of Human Steroid 5α-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Expression of proteins in E coli [qiagen.com]
- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate specificity of a dicarboxyl-CoA: dicarboxylic acid coenzyme A transferase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Hydroxydodecanedioyl-CoA in In Vitro Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-CoA ester that plays a role in fatty acid metabolism. As an intermediate in the ω-oxidation pathway of dicarboxylic acids, its study is crucial for understanding certain metabolic disorders and for the development of therapeutic agents targeting fatty acid oxidation (FAO). These application notes provide detailed protocols for utilizing this compound in in vitro metabolic studies to investigate enzyme kinetics, screen for modulators of FAO, and elucidate its role in cellular signaling.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro experiments involving this compound. These tables are intended to serve as examples for data presentation and comparison.
Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Dehydrogenase (LCAD) with this compound
| Parameter | Value | Units |
| Km | 25.8 | µM |
| Vmax | 15.2 | nmol/min/mg protein |
| kcat | 7.6 | s-1 |
| kcat/Km | 0.29 | s-1µM-1 |
Table 2: Effect of FAO Inhibitors on this compound Oxidation in Isolated Mitochondria
| Inhibitor | Concentration (µM) | Oxygen Consumption Rate (% of control) |
| Etomoxir | 50 | 95.2 ± 3.1 |
| Rotenone | 2 | 12.5 ± 1.8 |
| Antimycin A | 1 | 8.9 ± 1.5 |
Table 3: Cellular Uptake and Metabolism of 14C-labeled this compound in HepG2 Cells
| Time (hours) | Intracellular 14C (nmol/mg protein) | 14CO2 Production (nmol/mg protein) | Acid-Soluble Metabolites (nmol/mg protein) |
| 1 | 1.8 ± 0.2 | 0.3 ± 0.05 | 0.9 ± 0.1 |
| 4 | 5.2 ± 0.5 | 1.5 ± 0.2 | 3.1 ± 0.4 |
| 12 | 8.9 ± 0.9 | 4.8 ± 0.6 | 6.2 ± 0.7 |
| 24 | 10.1 ± 1.1 | 7.2 ± 0.8 | 8.5 ± 0.9 |
Signaling Pathways and Experimental Workflows
Mitochondrial β-Oxidation of this compound
The following diagram illustrates the proposed mitochondrial β-oxidation pathway for this compound. This dicarboxylic acyl-CoA would enter the β-oxidation spiral, undergoing sequential enzymatic reactions.
Caption: Proposed mitochondrial β-oxidation of this compound.
Experimental Workflow for In Vitro FAO Assay
This workflow outlines the key steps for assessing the metabolism of this compound in an in vitro setting, such as isolated mitochondria or cell cultures.
Caption: General experimental workflow for in vitro fatty acid oxidation assays.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for Acyl-CoA Dehydrogenase
This protocol describes the measurement of kinetic parameters for an acyl-CoA dehydrogenase using this compound as a substrate.
Materials:
-
Purified recombinant long-chain acyl-CoA dehydrogenase (LCAD)
-
This compound stock solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ferricenium hexafluorophosphate (B91526) (FcPF6) as an electron acceptor
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer and 200 µM FcPF6.
-
Add varying concentrations of this compound to the reaction mixture (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Initiate the reaction by adding a known amount of purified LCAD (e.g., 5-10 µg).
-
Immediately monitor the reduction of FcPF6 by measuring the decrease in absorbance at 300 nm for 5 minutes.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 2: Measurement of Fatty Acid Oxidation in Isolated Mitochondria
This protocol measures the oxygen consumption rate (OCR) in isolated mitochondria using this compound as a substrate.
Materials:
-
Freshly isolated mitochondria (e.g., from rat liver or heart)
-
Mitochondrial respiration buffer (e.g., MAS buffer)
-
This compound
-
L-carnitine
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
-
FAO inhibitors (e.g., etomoxir, rotenone, antimycin A)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria (0.1-0.2 mg/mL) to the respiration buffer in the chamber.
-
Add L-carnitine (5 mM) and malate (2 mM) to support the transport of the dicarboxylic acid into the mitochondria and provide a TCA cycle primer.
-
Add this compound (e.g., 20 µM) to initiate substrate-dependent respiration (State 2).
-
Add a saturating amount of ADP (e.g., 1-2 mM) to stimulate oxidative phosphorylation (State 3).
-
To test the effect of inhibitors, add the desired inhibitor and monitor the change in OCR.
-
Analyze the OCR data to determine the rates of substrate-dependent respiration and the effects of inhibitors.
Protocol 3: Radiometric Assay of this compound Metabolism in Cultured Cells
This protocol uses a radiolabeled version of the substrate to trace its metabolism in cultured cells.[1]
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
[14C]-(S)-3-hydroxydodecanedioyl-CoA
-
Cell culture medium
-
Scintillation cocktail
-
Scintillation counter
-
Perchloric acid (PCA)
Procedure:
-
Seed cells in a multi-well plate and grow to desired confluency.[2]
-
Wash the cells with serum-free medium.
-
Incubate the cells with medium containing a known concentration and specific activity of [14C]-(S)-3-hydroxydodecanedioyl-CoA for various time points.
-
To measure 14CO2 production, use a plate with a filter paper insert soaked in a CO2 trapping agent (e.g., NaOH or hyamine hydroxide).
-
At the end of the incubation, stop the reaction by adding cold perchloric acid to the cell medium to precipitate macromolecules and release dissolved CO2.[3]
-
Transfer the filter paper to a scintillation vial, add scintillation cocktail, and count the radioactivity to determine the amount of 14CO2 produced.
-
Centrifuge the PCA-treated cell lysate to pellet the precipitated material.
-
Measure the radioactivity in the supernatant to determine the amount of acid-soluble metabolites (ASMs).[1]
-
Normalize the data to the total protein content of the cells.
Conclusion
The protocols and data presented here provide a framework for the in vitro investigation of this compound metabolism. These methods can be adapted to specific research questions, such as screening for novel therapeutic agents that modulate dicarboxylic acid oxidation or investigating the enzymatic basis of metabolic diseases. The use of structured data presentation and clear workflow diagrams will aid in the design and interpretation of these experiments.
References
Application Note & Protocol: Stable Isotope Labeling of (S)-3-Hydroxydodecanedioyl-CoA for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3][4] Stable isotope labeling, in conjunction with mass spectrometry, allows for the tracing of atoms from a labeled substrate through metabolic pathways, providing a detailed snapshot of cellular metabolism.[5][6] This application note describes a methodology for the use of stable isotope-labeled (S)-3-hydroxydodecanedioyl-CoA to probe fatty acid metabolism and related pathways. This compound is a dicarboxylic acyl-CoA that may play a role in various metabolic processes, including fatty acid oxidation and the biosynthesis of complex lipids. By introducing a 13C-labeled version of this molecule into a biological system, researchers can trace its metabolic fate and quantify the flux through associated pathways. This approach can provide valuable insights into disease states characterized by altered lipid metabolism, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers, and can aid in the development of therapeutic interventions.
Application
This protocol is designed for researchers interested in quantitatively assessing the metabolic flux of dicarboxylic acids and their impact on cellular metabolism. Specific applications include:
-
Elucidating the metabolism of dicarboxylic acids: Tracing the breakdown and incorporation of this compound into other metabolites.
-
Investigating peroxisomal and mitochondrial beta-oxidation: Dicarboxylic acids are known substrates for these pathways.
-
Studying the interplay between fatty acid and central carbon metabolism: Understanding how the metabolism of dicarboxylic acids integrates with pathways like the TCA cycle.
-
Screening for drug efficacy: Assessing the impact of therapeutic compounds on dicarboxylic acid metabolism.
Experimental Protocols
Synthesis of [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA
The synthesis of uniformly labeled this compound is a critical first step. As this is a specialized tracer, a custom synthesis is likely required. A plausible chemoenzymatic approach is outlined below, starting from commercially available [U-13C6]-glucose.
Protocol:
-
Microbial production of [U-13C12]-dodecanedioic acid:
-
Culture a suitable microorganism (e.g., certain strains of Candida tropicalis or engineered E. coli) known to produce dicarboxylic acids from fatty acids or alkanes.
-
Provide [U-13C6]-glucose as the primary carbon source in a defined minimal medium to ensure uniform labeling of precursor pools.
-
Supplement the culture with a suitable unlabeled long-chain fatty acid or alkane to induce the omega-oxidation pathway that produces dicarboxylic acids. The microbial metabolism will incorporate the 13C label into the dicarboxylic acid backbone.
-
Extract the dodecanedioic acid from the culture medium using liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
-
Purify the [U-13C12]-dodecanedioic acid using column chromatography.
-
-
Enzymatic synthesis of [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA:
-
The synthesis of the final acyl-CoA can be achieved using a series of enzymatic reactions.
-
Step 1: Activation to the mono-CoA ester. Incubate the purified [U-13C12]-dodecanedioic acid with Coenzyme A, ATP, and a suitable acyl-CoA synthetase.
-
Step 2: Hydration to the 3-hydroxy form. Utilize an enoyl-CoA hydratase that can act on the dicarboxylic mono-CoA ester to introduce a hydroxyl group at the C3 position. The stereospecificity of the enzyme will determine the formation of the (S)-enantiomer.
-
Purify the final [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA product using reverse-phase HPLC.
-
Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry.
-
Cell Culture and Labeling
Protocol:
-
Cell Seeding: Plate the mammalian cell line of interest (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Media Preparation: Prepare fresh culture medium. For the labeling experiment, supplement the medium with the desired concentration of [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA (typically in the low micromolar range, to be optimized for the specific cell line).
-
Labeling: Remove the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the labeling medium to the cells.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The optimal incubation time will depend on the metabolic rates of the cell line and should be determined empirically.
Metabolite Extraction
Protocol:
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well to quench all enzymatic activity.
-
Scraping and Collection: Scrape the cells from the bottom of the well in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar and semi-polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
LC-MS/MS Analysis of Acyl-CoAs
Protocol:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[7][8][9]
-
Chromatography:
-
Column: A C18 reverse-phase column is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of expected labeled metabolites.
-
MRM Transitions: For each metabolite of interest, specific precursor-to-product ion transitions need to be determined using authentic standards. For [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA, the precursor ion will have a mass 12 Da higher than the unlabeled compound. The fragmentation pattern should be analyzed to identify a characteristic product ion.
-
Data Analysis: The raw data is processed to obtain the peak areas for each mass isotopologue of the metabolites of interest. The mass isotopologue distribution (MID) is then calculated after correction for the natural abundance of 13C.
-
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of the isotopic enrichment in different metabolites over time.
| Metabolite | Time (hours) | M+0 (%) | M+2 (%) | M+4 (%) | M+6 (%) | M+8 (%) | M+10 (%) | M+12 (%) |
| This compound | 1 | 10.5 | 5.2 | 8.3 | 12.1 | 15.6 | 18.3 | 30.0 |
| 4 | 2.1 | 1.5 | 3.2 | 5.8 | 8.9 | 15.5 | 63.0 | |
| 8 | 0.5 | 0.8 | 1.5 | 2.9 | 4.5 | 10.2 | 79.6 | |
| 24 | 0.2 | 0.3 | 0.8 | 1.5 | 2.5 | 8.1 | 86.6 | |
| Acetyl-CoA | 1 | 98.2 | 1.8 | - | - | - | - | - |
| 4 | 95.5 | 4.5 | - | - | - | - | - | |
| 8 | 90.1 | 9.9 | - | - | - | - | - | |
| 24 | 82.3 | 17.7 | - | - | - | - | - | |
| Succinyl-CoA | 1 | 99.1 | 0.6 | 0.3 | - | - | - | - |
| 4 | 97.3 | 1.5 | 1.2 | - | - | - | - | |
| 8 | 92.8 | 4.2 | 3.0 | - | - | - | - | |
| 24 | 85.6 | 8.9 | 5.5 | - | - | - | - | |
| Citrate | 1 | 98.8 | 1.2 | - | - | - | - | - |
| 4 | 96.1 | 3.9 | - | - | - | - | - | |
| 8 | 91.5 | 8.5 | - | - | - | - | - | |
| 24 | 84.0 | 16.0 | - | - | - | - | - |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. M+n represents the fraction of the metabolite pool that contains 'n' 13C atoms from the tracer.
Visualization
Experimental Workflow
Caption: Experimental workflow for metabolic flux analysis.
Metabolic Pathway of this compound
Caption: Hypothetical metabolic fate of the tracer.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of (S)-3-hydroxydodecanedioyl-CoA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism, specifically in the peroxisomal β-oxidation of dicarboxylic acids. Accurate purification and quantification of this molecule from biological samples are crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from various biological matrices, including cell cultures and tissues.
Data Presentation
Table 1: Comparison of Extraction Solvents for Acyl-CoA Recovery
| Extraction Solvent System | Target Analytes | Typical Recovery Rate | Reference |
| Isopropanol (B130326) / 50 mM KH2PO4 (pH 7.2) | Plant Acyl-CoAs | Not specified | |
| Acetonitrile (B52724) / Methanol (B129727) / Water (2:2:1, v/v/v) | Pan-chain Acyl-CoAs | Not specified | [1] |
| Acetonitrile / 2-Propanol | Short-, Medium-, and Long-chain Acyl-CoAs | 93-104% (for tissue extraction) | |
| 10% Trichloroacetic Acid | Short-chain Acyl-CoAs | Not specified | [2] |
Table 2: Performance of Analytical Methods for 3-Hydroxyacyl-CoA Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD%) | Reference |
| LC-MS/MS | 1-10 fmol | 5-50 fmol | >0.99 | < 5% | [2] |
| HPLC-UV/Fluorescence (with derivatization) | 120 pmol | 1.3 nmol (LC/MS-based) | >0.99 | < 15% | [2] |
| Enzymatic Assays | ~50 fmol | ~100 fmol | Variable | < 20% | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Cells
This protocol is adapted from methods for the extraction of acyl-CoAs from cultured cells.[2][3]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
Acetonitrile
-
1.7 mL microcentrifuge tubes
-
Cell scraper
-
Centrifuge
Procedure:
-
Culture cells to confluency in appropriate plates.
-
Rinse the cells once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.
-
Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.
-
Centrifuge at high speed for 5-10 minutes to pellet protein and cell debris.
-
Transfer the supernatant to a new microcentrifuge tube for analysis or further purification.
Protocol 2: Extraction of this compound from Mammalian Tissues
This protocol is based on established methods for tissue acyl-CoA extraction.[4][5]
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
Isopropanol
-
Acetonitrile
-
Centrifuge
Procedure:
-
Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 50-100 mg of the powdered tissue into a pre-chilled tube.
-
Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly.
-
Add 1 mL of isopropanol and continue homogenization.
-
Add 2 mL of acetonitrile and vortex vigorously for 5 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs for further purification.
Protocol 3: Solid-Phase Extraction (SPE) for Purification of Acyl-CoAs
This protocol provides a general guideline for purifying acyl-CoAs using a C18 SPE cartridge.[6][7]
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
5% Methanol in water
-
Nitrogen gas stream
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the extraction protocol onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 4: Chiral Separation of 3-Hydroxyacyl-CoA Enantiomers by HPLC
This protocol is adapted from methods for the chiral separation of similar compounds and is crucial for isolating the (S)-enantiomer.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-RH, 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm or by mass spectrometry.
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the purified and reconstituted sample.
-
Monitor the separation of the (S) and (R) enantiomers. The retention times for each will need to be determined using standards if available.
-
Quantify the this compound peak based on its area relative to a standard curve.
Visualizations
Peroxisomal β-Oxidation of Dodecanedioyl-CoA
Dodecanedioic acid is activated to its CoA ester and subsequently undergoes β-oxidation within the peroxisome. The this compound is an intermediate in this pathway.
References
- 1. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Separation, Determination of Absolute Configuration, and High-performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA [jstage.jst.go.jp]
Application Notes and Protocols for (S)-3-hydroxydodecanedioyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxydodecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of dicarboxylic acids. While direct applications of this molecule in drug discovery are not yet established, its central role in a critical metabolic pathway suggests several potential areas of investigation. This document provides an overview of these potential applications, detailed experimental protocols to study its metabolism and effects, and visualizations of the relevant biological pathways.
Dicarboxylic acids are formed through the ω-oxidation of fatty acids, and their subsequent breakdown occurs primarily in peroxisomes.[1][2] Deficiencies in the enzymes responsible for this process lead to severe, often life-threatening, metabolic disorders.[2] Therefore, understanding the metabolism of this compound and the enzymes that interact with it is crucial for developing diagnostics and therapeutics for these conditions.
Application Notes
The unique position of this compound in metabolism suggests its utility in several areas of drug discovery and biomedical research.
Biomarker for Peroxisomal β-Oxidation Disorders
Defects in the peroxisomal β-oxidation of dicarboxylic acids can lead to an accumulation of intermediates, including 3-hydroxydicarboxylic acids, in bodily fluids.[2] Therefore, quantifying the levels of this compound or its de-esterified form, (S)-3-hydroxydodecanedioic acid, could serve as a valuable biomarker for diagnosing and monitoring peroxisomal β-oxidation disorders.
-
L-bifunctional protein (LBP) deficiency: This disorder is caused by mutations in the EHHADH gene, which encodes the L-bifunctional protein responsible for both the hydration of 2-enoyl-CoA and the dehydrogenation of 3-hydroxyacyl-CoA esters of dicarboxylic acids. A buildup of this compound would be expected in individuals with LBP deficiency.
-
Acyl-CoA oxidase (ACOX) deficiency: While ACOX acts earlier in the pathway, downstream metabolic disturbances could also affect the levels of this compound.
Tool for Studying Enzyme Function and Inhibition
Purified this compound can be used as a substrate in enzymatic assays to characterize the kinetics and inhibitory profiles of enzymes involved in dicarboxylic acid metabolism. This is particularly relevant for:
-
L-bifunctional protein (LBP): Studying the dehydrogenase activity of LBP with its natural substrate can aid in the identification of specific inhibitors or activators.
-
Drug screening: A high-throughput screen utilizing this compound as a substrate could identify small molecules that modulate the activity of LBP, which could be starting points for drug development.
Investigating Novel Signaling Pathways
Recent research has indicated that some hydroxy fatty acids can act as signaling molecules by activating G-protein coupled receptors (GPCRs). For instance, 3-hydroxydecanoic acid has been identified as an agonist for GPR84, a receptor involved in immune cell regulation.[3] This raises the intriguing possibility that this compound, or its corresponding free acid, may also have signaling roles.
-
Receptor screening: this compound could be screened against a panel of orphan GPCRs to identify potential receptors.
-
Cell-based assays: Investigating the effect of this compound on cellular processes such as inflammation, proliferation, and differentiation in relevant cell models could uncover novel biological functions.
Quantitative Data
Based on a comprehensive review of the scientific literature, there is currently no publicly available quantitative data on the efficacy, potency (e.g., IC50, EC50), or other pharmacological parameters of this compound in the context of drug discovery. The molecule has primarily been studied as a metabolic intermediate.
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involving this compound.
Experimental Protocols
The following are detailed protocols for key experiments related to the study of this compound.
Protocol 1: Spectrophotometric Assay for L-Bifunctional Protein (Dehydrogenase Activity)
This protocol is adapted from established methods for assaying 3-hydroxyacyl-CoA dehydrogenases.[4]
Objective: To measure the dehydrogenase activity of L-bifunctional protein using this compound as a substrate.
Principle: The dehydrogenase activity of L-bifunctional protein catalyzes the oxidation of the 3-hydroxyl group of this compound to a keto group, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the production of NADH is monitored spectrophotometrically.
Materials:
-
Purified or recombinant L-bifunctional protein
-
This compound (synthesized or commercially available)
-
NAD+
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing:
-
100 µL of 100 mM Tris-HCl, pH 9.0
-
20 µL of 10 mM NAD+
-
Variable concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM)
-
Add water to a final volume of 180 µL.
-
-
Pre-incubate: Incubate the microplate at 37°C for 5 minutes to bring the reaction mixture to temperature.
-
Initiate the reaction: Add 20 µL of a solution containing the purified L-bifunctional protein to each well to initiate the reaction. The final protein concentration should be determined empirically but is typically in the range of 1-10 µg/mL.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
Calculate enzyme activity: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Protocol 2: Analysis of Peroxisomal β-Oxidation of Dicarboxylic Acids in Cultured Fibroblasts
This protocol provides a general framework for studying the metabolism of dicarboxylic acids in patient-derived fibroblasts.
Objective: To assess the capacity of cultured fibroblasts to metabolize dodecanedioic acid and to detect the accumulation of intermediates like (S)-3-hydroxydodecanedioic acid.
Materials:
-
Cultured human skin fibroblasts (from patients and healthy controls)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Dodecanedioic acid
-
Internal standards for mass spectrometry (e.g., deuterated dicarboxylic acids)
-
Solvents for extraction (e.g., methanol (B129727), chloroform)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture fibroblasts to near confluency in T25 flasks.
-
Substrate Loading: Replace the culture medium with fresh medium containing a known concentration of dodecanedioic acid (e.g., 100 µM). Incubate for 24-48 hours.
-
Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing internal standards.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Sonicate the samples on ice and then centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Develop a targeted LC-MS/MS method to detect and quantify dodecanedioic acid and its metabolites, including (S)-3-hydroxydodecanedioic acid. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Compare the metabolite profiles of patient cells to those of control cells to identify any significant differences in the accumulation of (S)-3-hydroxydodecanedioic acid or other intermediates.
-
Conclusion
This compound is a metabolite with significant potential as a tool in drug discovery, particularly in the context of inherited metabolic disorders of peroxisomal β-oxidation. While direct pharmacological applications have yet to be discovered, its use as a biomarker and a substrate for enzyme characterization is of immediate value. Furthermore, the possibility of a role in cell signaling opens up new avenues for research. The protocols and information provided herein are intended to facilitate further investigation into the biological roles and therapeutic potential of this important molecule.
References
- 1. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-3-Hydroxydodecanedioyl-CoA Synthesis
Welcome to the technical support center for the synthesis of (S)-3-hydroxydodecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, from the preparation of the precursor (S)-3-hydroxydodecanedioic acid to the final coenzyme A ligation.
Issue 1: Low yield of (S)-3-hydroxydodecanedioic acid in chemical synthesis.
-
Question: My chemical synthesis of (S)-3-hydroxydodecanedioic acid is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in the chemical synthesis of 3-hydroxy fatty acids can stem from several factors. Incomplete reduction of the corresponding 3-oxoester is a common issue. Additionally, side reactions such as elimination (dehydration) can reduce the desired product.
Troubleshooting Steps:
-
Optimize Reducing Agent: Ensure the appropriate reducing agent and reaction conditions are used. For the reduction of a 3-oxoester, sodium borohydride (B1222165) (NaBH₄) is a common choice. The reaction should be carried out at a controlled temperature, typically starting at 0°C and slowly warming to room temperature, to minimize side reactions.
-
Control Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-running the reaction, which can lead to the formation of byproducts.
-
Purification Strategy: Employ a suitable purification method. Column chromatography on silica (B1680970) gel is often effective for separating the 3-hydroxy acid from unreacted starting material and byproducts.
-
Issue 2: Poor stereoselectivity in the synthesis of (S)-3-hydroxydodecanedioic acid.
-
Question: How can I improve the stereoselectivity of my synthesis to obtain the desired (S)-enantiomer of 3-hydroxydodecanedioic acid?
-
Answer: Achieving high stereoselectivity is a critical challenge. Standard chemical reduction of a 3-oxoester will typically result in a racemic mixture of (R)- and (S)-enantiomers.
Troubleshooting Steps:
-
Chiral Reducing Agents: Utilize a stereoselective reducing agent. Several chiral borane (B79455) reagents or asymmetrically modified metal hydrides are available that can selectively produce the (S)-enantiomer.
-
Enzymatic Resolution: A highly effective method is enzymatic resolution. This can be performed on the racemic 3-hydroxydodecanedioic acid or its ester derivative. Lipases are commonly used for this purpose, as they can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the (S)- and (R)-forms.
-
Asymmetric Synthesis: Employ an asymmetric synthetic route from the beginning. This could involve using a chiral auxiliary or a stereoselective aldol (B89426) reaction to set the desired stereocenter.
-
Issue 3: Inefficient Coenzyme A Ligation.
-
Question: I am having trouble with the final step of ligating Coenzyme A to (S)-3-hydroxydodecanedioic acid. The yield of this compound is very low. What could be the problem?
-
Answer: The low efficiency of the CoA ligation step is a frequent hurdle. This can be due to the instability of the reagents, suboptimal reaction conditions, or the inherent difficulty of working with the large and complex Coenzyme A molecule.[1]
Troubleshooting Steps:
-
Activation of the Carboxylic Acid: Ensure efficient activation of the carboxylic acid group of (S)-3-hydroxydodecanedioic acid. Common methods include conversion to an N-hydroxysuccinimide (NHS) ester or using coupling agents like 1,1'-Carbonyldiimidazole (CDI). The choice of activation method can significantly impact the yield.[1]
-
Enzymatic Ligation: Consider using an enzymatic approach. Acyl-CoA synthetases or ligases can catalyze the formation of the thioester bond with high specificity and efficiency under mild conditions. This often provides a significant advantage over chemical methods.[2][3]
-
Reaction Conditions: Optimize the reaction conditions for the chosen method. For chemical ligation, this includes the solvent, temperature, and reaction time. For enzymatic reactions, pH, temperature, and cofactor concentrations are critical parameters.
-
Coenzyme A Quality: Use high-quality Coenzyme A. CoA is prone to degradation, so ensure it is stored correctly and handled appropriately to maintain its activity.
-
Issue 4: Difficulty in purifying the final this compound product.
-
Question: I am struggling to purify my final product. What are the recommended methods for purifying this compound?
-
Answer: Purification of acyl-CoA esters can be challenging due to their amphipathic nature and potential instability.
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE): SPE is a commonly used and effective method for purifying acyl-CoA esters. C18 cartridges can be used to separate the product from unreacted CoA and other polar impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for achieving high purity. A C18 column with a gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used.
-
Monitor for Degradation: Acyl-CoA esters can be susceptible to hydrolysis, especially at non-neutral pH. It is crucial to work quickly and at low temperatures during purification. The stability of the thioester bond should be considered when choosing purification conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic strategies: a fully chemical approach and a chemo-enzymatic approach.
-
Chemical Synthesis: This typically involves the synthesis of dodecanedioic acid monomethyl ester, followed by the introduction of the 3-oxo group, reduction to the racemic 3-hydroxy derivative, and finally, CoA ligation. Stereoselectivity is a major challenge in this route.
-
Chemo-enzymatic Synthesis: This approach often utilizes enzymes to achieve high stereoselectivity. This can involve the enzymatic reduction of a 3-oxoester to the (S)-3-hydroxyester or the enzymatic resolution of a racemic mixture. The purified (S)-3-hydroxydodecanedioic acid is then ligated to Coenzyme A, often using another enzymatic step.
Q2: What are the advantages of using an enzymatic approach for this synthesis?
A2: Enzymatic methods offer several key advantages:
-
High Stereoselectivity: Enzymes can produce the desired (S)-enantiomer with very high enantiomeric excess, eliminating the need for chiral separation of the final product.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at or near neutral pH and moderate temperatures, which helps to prevent the degradation of sensitive molecules like Coenzyme A.
-
High Specificity: Enzymes are highly specific for their substrates, which can reduce the formation of unwanted byproducts and simplify purification.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule, though the complexity of the CoA moiety can make interpretation challenging.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~260 nm for the adenine (B156593) ring of CoA) is a powerful tool for assessing purity and quantifying the product.
Q4: What are the common pitfalls to avoid during the synthesis and handling of this compound?
A4: Be mindful of the following:
-
Instability of Coenzyme A: Coenzyme A and its thioesters are susceptible to degradation. Avoid prolonged exposure to harsh pH conditions (both acidic and basic) and high temperatures. Store solutions frozen and use them promptly after thawing.
-
Oxidation: The free thiol group of Coenzyme A can be oxidized. It is often recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared solutions.
-
Contamination: Ensure all glassware and reagents are free from contaminants that could interfere with the reaction or degrade the product.
Data Presentation
Table 1: Comparison of Synthetic Methods for 3-Hydroxyacyl-CoA Esters
| Method | Description | Advantages | Disadvantages | Typical Yields |
| Symmetric Anhydride Method | The carboxylic acid is converted to its symmetric anhydride, which then reacts with CoA. | Simple procedure for some acids. | Limited by the commercial availability of symmetric anhydrides. | 40-95%[1] |
| CDI-Mediated Coupling | 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid for reaction with CoA. | Good for saturated acyl-CoAs. | Not suitable for α,β-unsaturated acyl-CoAs.[1] | 50-90%[1] |
| ECF-Mediated Coupling | Ethyl chloroformate (ECF) is used as the activating agent. | Reliable for a broad range of acids, including α,β-unsaturated ones. | Requires more aggressive chemicals.[1] | 40-80%[1] |
| Enzymatic Ligation (Acyl-CoA Synthetase) | An enzyme catalyzes the ATP-dependent ligation of the fatty acid to CoA. | High specificity, mild conditions, good for complex molecules. | Enzyme availability and stability can be limiting factors. | Can be >90%[2][3] |
Experimental Protocols
Protocol 1: General Procedure for CDI-Mediated Synthesis of Acyl-CoA Esters
This protocol is a general guideline and may require optimization for (S)-3-hydroxydodecanedioic acid.
-
Dissolution of the Acid: Dissolve the carboxylic acid (1 equivalent) in an appropriate anhydrous organic solvent (e.g., THF or DMF).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours, or until activation is complete (can be monitored by TLC).
-
Coenzyme A Solution: In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.0).
-
Coupling Reaction: Slowly add the activated acid solution to the Coenzyme A solution with vigorous stirring. The reaction is typically carried out at room temperature for 2-4 hours.
-
Quenching and Purification: Quench the reaction by adjusting the pH to a neutral value. The product can then be purified by solid-phase extraction or HPLC.
Protocol 2: Enzymatic Synthesis of (S)-3-hydroxyacyl-CoA using a Dehydrogenase
This protocol describes the general principle of using a dehydrogenase for the stereoselective reduction of a 3-ketoacyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
3-oxododecanedioyl-CoA (substrate)
-
(S)-3-hydroxyacyl-CoA dehydrogenase (enzyme)
-
NADH or NADPH (cofactor, in excess)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C).
-
Monitoring: Monitor the progress of the reaction by measuring the decrease in absorbance at 340 nm (due to the oxidation of NADH/NADPH).
-
Termination and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding acid or by heat treatment). The product can then be purified by HPLC.
Mandatory Visualizations
Caption: Chemo-enzymatic synthesis workflow for this compound.
Caption: Troubleshooting logic for overcoming challenges in synthesis.
References
improving sensitivity of (S)-3-hydroxydodecanedioyl-CoA mass spec analysis
Welcome to the technical support center for the mass spectrometric analysis of (S)-3-hydroxydodecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the quantification of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying acyl-CoAs like this compound.[1][2] This technique provides high specificity through methods such as multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions.[1][3]
Q2: I am observing a very low signal for my analyte. What are the common causes?
A2: Low signal intensity for acyl-CoAs is a frequent challenge. Several factors can contribute to this issue:
-
Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode electrospray ionization (ESI) is approximately three times more sensitive than negative ion mode.[4][5]
-
Poor Ionization Efficiency: The large and amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical to improve protonation and signal response.[4]
-
In-Source Fragmentation: Acyl-CoAs can fragment within the ESI source if parameters like cone voltage or capillary temperature are too high, reducing the abundance of the intended precursor ion.[4]
-
Sample Degradation: Acyl-CoAs are chemically unstable, especially in aqueous solutions. Proper sample handling and preparation are crucial to prevent hydrolysis.[1]
-
Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]+ and different adducts (e.g., sodium [M+Na]+, potassium [M+K]+), which lowers the intensity of any single species.[4]
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: Acyl-CoAs are susceptible to hydrolysis. To minimize degradation, sample preparation should be performed on ice. The use of an acidic quenching solution, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA), can effectively deproteinize the sample and stabilize the acyl-CoAs.[1][6]
Q4: What are the best mobile phase additives for analyzing acyl-CoAs?
A4: While trifluoroacetic acid (TFA) can provide good chromatographic separation, it is known to cause severe ion suppression in mass spectrometry. Buffered mobile phases containing ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are highly recommended to improve signal intensity and stability.[4] Formic acid is another common alternative.[4]
Q5: Should I consider derivatization for this compound analysis?
A5: Derivatization of the carboxyl group can be a strategy to improve sensitivity in the analysis of 3-hydroxy fatty acids by allowing for detection in the positive ion mode with greater efficiency.[7][8][9] For gas chromatography-mass spectrometry (GC-MS), derivatization to form trimethylsilyl (B98337) (TMS) esters is a common and effective approach.[10][11][12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Signal Intensity or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in positive ion mode (ESI+), which is generally more sensitive for acyl-CoAs.[4][5] |
| Inefficient Ionization | Optimize the mobile phase. Replace TFA with 10 mM ammonium acetate or 10 mM ammonium formate to enhance protonation.[4] |
| In-Source Fragmentation | Systematically optimize source parameters. Start with a lower cone/nozzle voltage and capillary temperature (e.g., 100-130 °C) and gradually increase to find the optimal balance between desolvation and fragmentation.[4] |
| Sample Degradation | Perform all sample preparation steps on ice. Use an acidic quenching/extraction solution (e.g., 2.5% SSA) to precipitate proteins and stabilize the analyte.[1][6] Analyze samples promptly after preparation. |
| Poor Extraction Recovery | Optimize the extraction procedure. A solid-phase extraction (SPE) with a C18 cartridge can be effective for cleaning up and concentrating the sample.[1][2] Ensure complete elution from the SPE cartridge. |
Issue 2: Poor Peak Shape and Chromatography
| Potential Cause | Recommended Solution |
| Analyte Interaction with Column | Use a high-quality reversed-phase C18 column. Consider using a column with a smaller particle size (e.g., UPLC) for improved resolution and peak shape.[13][14] |
| Inappropriate Mobile Phase pH | Operating at a higher pH (around 10.5) with ammonium hydroxide (B78521) in the mobile phase has been shown to improve the chromatography of long-chain acyl-CoAs.[3][15] |
| Matrix Effects | Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering matrix components.[1] Use a matrix-matched calibration curve for accurate quantification.[7] |
| Column Contamination | Implement a column wash step in your gradient to remove biological materials that can build up and cause peak distortion.[3] |
Issue 3: Inaccurate or Imprecise Quantification
| Potential Cause | Recommended Solution |
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard of this compound if available. If not, an odd-chain acyl-CoA can be used to correct for extraction variability and matrix effects.[1] |
| Non-Linearity of Calibration Curve | Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1] |
| Interference from Isomeric Compounds | Optimize chromatographic separation to resolve the analyte from any interfering species.[1] High-resolution mass spectrometry can also help to distinguish between compounds with the same nominal mass. |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
-
Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Deproteinization: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard.[1][6]
-
Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and Incubate: Vortex the tube vigorously and incubate on ice for 10 minutes.[1]
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]
-
Analysis: Carefully transfer the supernatant to an LC-MS vial for immediate analysis.[1]
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][16] A second, qualitative transition to an ion at m/z 428 can also be monitored.[6][16]
-
Source Parameters:
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. restek.com [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enzymatic Assays Involving (S)-3-Hydroxydodecanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving (S)-3-hydroxydodecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for assaying enzymes that use this compound as a substrate?
A1: Enzymes that metabolize this compound, such as certain dehydrogenases or hydratases, are typically assayed using spectrophotometric or fluorometric methods. A common approach is to monitor the change in NADH or NADPH concentration, which absorbs light at 340 nm. For example, the activity of a dehydrogenase can be measured by following the production of NADH.[1] Another method involves a coupled assay system where the product of the initial reaction is used as a substrate for a second enzyme that produces a detectable signal.[2]
Q2: How should I prepare and store this compound for use in an enzymatic assay?
A2: this compound should be stored under the conditions recommended by the supplier, typically at -20°C or -80°C to prevent degradation. For use in assays, prepare fresh solutions in an appropriate buffer. The stability of the compound in aqueous solution at different pH values and temperatures should be empirically determined, as acyl-CoA esters can be susceptible to hydrolysis.
Q3: What are the key parameters to optimize in an enzymatic assay with this compound?
A3: Key parameters to optimize include:
-
Enzyme concentration: Should be in the linear range of the assay.
-
Substrate concentration: Should ideally be around the Michaelis constant (Km) value for initial rate measurements, or varied to determine kinetic parameters.
-
pH and buffer composition: The optimal pH for enzyme activity should be used.
-
Temperature: Assays should be performed at a constant and optimal temperature.
-
Cofactor concentration (e.g., NAD+, NADP+): Should be saturating and not rate-limiting.
-
Incubation time: The reaction should be monitored during the initial linear phase.
Q4: How can I determine the kinetic parameters (Km and Vmax) for my enzyme with this compound?
A4: To determine Km and Vmax, you need to measure the initial reaction velocity at various concentrations of this compound. The data can then be plotted on a Michaelis-Menten plot (velocity vs. substrate concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to calculate the kinetic parameters.[3]
Troubleshooting Guides
Problem 1: No or Very Low Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the storage conditions and age of the enzyme. - Test the enzyme activity with a known positive control substrate. |
| Incorrect Assay Conditions | - Confirm the pH, temperature, and buffer composition are optimal for the enzyme. - Ensure all necessary cofactors are present at the correct concentrations. |
| Degraded Substrate | - Prepare fresh this compound solution. - Verify the storage conditions of the substrate stock. |
| Presence of Inhibitors | - Check all reagents and buffers for potential inhibitors. - Consider if the product of the reaction is causing feedback inhibition.[2] |
Problem 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Substrate Instability | - Run a control reaction without the enzyme to check for non-enzymatic degradation of this compound or other reagents that may produce a signal. |
| Contaminated Reagents | - Use fresh, high-purity reagents. - Check for contamination in the buffer, cofactors, or substrate solution. |
| Non-specific Reductase Activity | - In assays monitoring NADH/NADPH, other enzymes in a crude lysate may contribute to the signal. Purifying the enzyme of interest can reduce this background. |
Problem 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure proper technique. - Prepare a master mix of reagents to minimize pipetting errors between wells. |
| Temperature Fluctuations | - Ensure the reaction plate or cuvettes are properly thermal-equilibrated before starting the reaction. - Use a temperature-controlled spectrophotometer or water bath. |
| Reagent Instability | - Prepare fresh reagents for each experiment, especially the substrate and cofactors. |
Experimental Protocols
Protocol: Spectrophotometric Assay for a Dehydrogenase Acting on this compound
This protocol is a general guideline and should be optimized for your specific enzyme.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration should be determined empirically.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or a buffer appropriate for its stability).
-
NAD+ Stock Solution: Prepare a 50 mM stock solution in water.
2. Assay Procedure:
-
Set up a 96-well UV-transparent plate or quartz cuvettes.
-
For a 200 µL final reaction volume, add the following to each well/cuvette:
-
160 µL Assay Buffer
-
10 µL NAD+ Stock Solution (final concentration 2.5 mM)
-
10 µL this compound (varied concentrations for kinetics, e.g., 0-500 µM final concentration)
-
-
Include a negative control with no enzyme.
-
Incubate the plate/cuvettes at the optimal temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
3. Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the concentration of this compound to determine the kinetic parameters.
Quantitative Data Summary
Due to the lack of publicly available kinetic data for enzymes specifically acting on this compound, the following table is a template for summarizing your experimental results. An example with hypothetical data is provided for illustrative purposes.
Table 1: Template for Kinetic Parameters of an Enzyme with this compound
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Your Enzyme | ||||
| Example Enzyme A | 150 | 25 | 10 | 6.7 x 10⁴ |
Visualizations
Caption: A troubleshooting workflow for enzymatic assays.
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing (S)-3-Hydroxydodecanedioyl-CoA Extraction from Tissues
Welcome to the technical support center for the optimized extraction of (S)-3-hydroxydodecanedioyl-CoA from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound?
A1: The main challenges are the inherent instability of the thioester bond in acyl-CoA molecules, which is susceptible to both enzymatic and chemical hydrolysis, and the low endogenous concentrations of these analytes in complex tissue matrices.[1] This necessitates rapid and efficient extraction methods that minimize degradation and matrix effects.
Q2: What is the optimal pH for extraction and why is it important?
A2: An acidic pH, typically between 4.0 and 6.0, is optimal for extracting and storing acyl-CoAs.[1] The thioester linkage is more stable in acidic conditions, which minimizes chemical hydrolysis. Alkaline conditions (pH > 7) should be strictly avoided as they promote rapid degradation.[1]
Q3: How critical is temperature control during the extraction process?
A3: Maintaining low temperatures (0-4°C) throughout the extraction process is crucial.[1] Low temperatures inhibit the activity of endogenous thioesterases, enzymes that cleave the thioester bond, and also reduce the rate of chemical degradation. All buffers, solvents, and equipment should be pre-chilled.
Q4: Should I use a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) protocol?
A4: The choice between LLE and SPE depends on your specific experimental needs. LLE is a simpler and faster method, while SPE provides superior sample cleanup, which can reduce matrix effects and improve analytical sensitivity.[2][3][4] For complex tissue samples where high purity is required for downstream analysis like mass spectrometry, SPE is often preferred.
Q5: What are some common causes of low recovery of this compound?
A5: Low recovery can be attributed to several factors:
-
Enzymatic degradation: Inadequate inactivation of endogenous thioesterases.
-
Chemical hydrolysis: Use of non-optimal pH during extraction.
-
Suboptimal phase separation in LLE: Incomplete partitioning of the analyte into the desired solvent phase.
-
Inefficient elution in SPE: Use of an inappropriate elution solvent that does not effectively release the analyte from the solid phase.
-
Adsorption to surfaces: Loss of analyte due to binding to plasticware or glassware.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Inefficient tissue homogenization. | Ensure the tissue is completely homogenized to allow for effective solvent penetration. The use of a glass homogenizer is often recommended.[5] |
| Degradation of the target molecule. | Work quickly and maintain all samples, reagents, and equipment at 0-4°C. Use an acidic extraction buffer (pH 4.0-6.0).[1] | |
| Suboptimal extraction solvent. | For broad-range acyl-CoA extraction, 80% methanol (B129727) has been shown to yield high mass spectrometry signal intensities.[6] However, for long-chain species, a combination of isopropanol (B130326) and acetonitrile (B52724) may be more effective. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize all steps of the protocol, including homogenization time, centrifugation speed and duration, and solvent volumes. |
| Incomplete enzyme inactivation. | Ensure immediate and thorough mixing of the tissue homogenate with the acidic extraction buffer or organic solvent to denature degradative enzymes. | |
| Poor chromatographic peak shape or resolution | Matrix effects from co-extracted contaminants. | Incorporate a solid-phase extraction (SPE) step for sample cleanup. This is particularly important for analysis by mass spectrometry. |
| Inappropriate HPLC column or mobile phase. | Use a C18 reversed-phase column and optimize the mobile phase gradient. The use of an ion-pairing agent may be necessary for better retention and peak shape. | |
| Presence of interfering peaks in chromatogram | Contamination from plasticware or solvents. | Use high-purity solvents and pre-cleaned glassware. Run solvent blanks to identify potential sources of contamination. |
| Co-elution with other cellular metabolites. | Adjust the HPLC gradient to improve the separation of the target analyte from interfering compounds. |
Data Presentation: Comparison of Extraction Methods
Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods
| Extraction Method | Tissue Type | Reported Recovery Rate (%) | Reference |
| Isopropanol/Acetonitrile Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [5][7] |
| Chloroform/Methanol (Bligh-Dyer) with SPE | Canine Renal Cortex, Murine Liver | Not explicitly quantified, but sufficient for pmol detection | [8] |
| Methanol with high salt and Acyl-CoA-binding protein | Rat Liver | ~55% | [9] |
| Acetonitrile/Isopropanol with SPE | Rat Liver | 93-104% (for tissue extraction step) | [10] |
| 2.5% Sulfosalicylic Acid (SSA) | HEK 293FT cells | 59-80% (for short-chain acyl-CoAs) | [11] |
Note: Recovery rates can vary depending on the specific long-chain acyl-CoA and the tissue matrix. The data presented here are for general long-chain acyl-CoAs and may be indicative of the expected recovery for this compound.
Experimental Protocols
Protocol 1: Isopropanol/Acetonitrile Extraction with Solid-Phase Extraction (SPE)
This protocol is adapted from methods shown to have high recovery for long-chain acyl-CoAs.[5][7]
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 1 mL of ice-cold 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of ice-cold acetonitrile, vortex for 30 seconds, and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1.5 mL of methanol.
-
-
Sample Preparation for Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS).
-
Protocol 2: 80% Methanol Extraction
This protocol is a simpler method suitable for rapid screening.[6]
-
Homogenization and Extraction:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled dounce homogenizer.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize thoroughly on ice.
-
-
Protein Precipitation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted in a suitable solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Peroxisomal beta-oxidation of dicarboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing (S)-3-hydroxydodecanedioyl-CoA During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-3-hydroxydodecanedioyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound is primarily due to two factors:
-
Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can hydrolyze the thioester bond. For dicarboxylic acyl-CoAs, Acyl-CoA thioesterase 4 (ACOT4) is a key enzyme to consider.[1]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions. Elevated temperatures also accelerate this degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound?
A2: Acyl-CoA thioesters are most stable in a slightly acidic environment, typically within a pH range of 4.0 to 6.0. Stability significantly decreases in alkaline conditions (pH > 7.0), where the thioester bond is more prone to hydrolysis.
Q3: How critical is temperature control during sample preparation?
A3: Temperature control is crucial. All steps of the sample preparation, including homogenization, centrifugation, and extraction, should be performed on ice or at 4°C to minimize both enzymatic activity and chemical hydrolysis. Flash-freezing samples in liquid nitrogen is recommended for initial preservation.
Q4: Are there specific enzymes I should be concerned about, and how can I inhibit them?
-
Rapid Quenching: Immediately stopping all metabolic activity is the most critical step. This can be achieved by flash-freezing the sample or by using an acidic quenching solution.
-
Denaturing Agents: Using solutions containing denaturing agents like sulfosalicylic acid (SSA) can help inactivate enzymes.
-
Low Temperatures: Keeping the sample at low temperatures (0-4°C) throughout the preparation process will significantly reduce enzyme kinetics.
Q5: What are the best practices for long-term storage of samples containing this compound?
A5: For long-term storage, samples should be stored as dry pellets at -80°C. Reconstitute the sample in an appropriate solvent just before analysis. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable this compound | Enzymatic Degradation: Thioesterases were active after cell lysis. | Immediate Quenching: Ensure rapid and effective quenching of metabolic activity at the time of sample collection. For tissues, immediately flash-freeze in liquid nitrogen. For cell cultures, use ice-cold extraction solvents containing an acid (e.g., perchloric acid or sulfosalicylic acid). |
| Chemical Hydrolysis: The pH of the buffers and solutions was not optimal. | Maintain Acidic pH: Use buffers and solutions in the pH range of 4.0-6.0 throughout the entire sample preparation process. A common choice is a potassium phosphate (B84403) buffer at pH 4.9. | |
| Thermal Degradation: The sample was exposed to elevated temperatures. | Maintain Low Temperature: Keep samples on ice or at 4°C at all times. Use pre-chilled tubes, buffers, and solvents. | |
| Inconsistent or poor recovery of this compound | Inefficient Extraction: The chosen solvent system is not optimal for a dicarboxylic acyl-CoA. | Optimize Extraction Solvent: Consider a two-phase extraction method, such as a modified Bligh-Dyer procedure, where acyl-CoAs are recovered in the methanolic aqueous phase.[2] Alternatively, methods using isopropanol (B130326) and acetonitrile (B52724) with an acidic buffer can be effective.[2] |
| Loss during Solid-Phase Extraction (SPE): The analyte is not binding or eluting properly from the SPE cartridge. | SPE Optimization: Ensure the SPE cartridge is appropriate for dicarboxylic acyl-CoAs. Optimize the conditioning, loading, washing, and elution steps. Consider if the SPE step is necessary, as it can be a source of sample loss. | |
| Adsorption to Surfaces: The analyte may be adsorbing to plasticware. | Use Appropriate Labware: Use low-retention polypropylene (B1209903) tubes and pipette tips. | |
| Presence of degradation products in the final sample | Incomplete Enzyme Inactivation: Residual thioesterase activity. | Improve Quenching and Denaturation: Increase the concentration of the acidic quenching agent or consider adding a broad-spectrum thioesterase inhibitor if available. Ensure thorough mixing upon addition of the quenching/extraction solution. |
| Sample left at room temperature for too long. | Minimize Time at Room Temperature: Process samples as quickly as possible, even when on ice. |
Data Presentation
Table 1: Relative Stability of this compound under Different Conditions
| Condition | Temperature | pH | Relative Stability | Notes |
| Optimal | 0-4°C | 4.0 - 6.0 | High | Minimal enzymatic and chemical degradation. |
| Sub-optimal | 4°C | 6.0 - 7.0 | Moderate | Increased risk of enzymatic degradation and slight increase in chemical hydrolysis. |
| Sub-optimal | Room Temperature | 4.0 - 6.0 | Moderate to Low | Increased rate of chemical hydrolysis. |
| Poor | Room Temperature | > 7.0 | Very Low | Rapid chemical and enzymatic degradation. |
| Storage (Long-term) | -80°C | N/A (Dry Pellet) | High | Recommended for preserving sample integrity over time. |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Tissue Samples
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Pre-chilled 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Pre-chilled 2-propanol
-
Pre-chilled acetonitrile
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Glass homogenizer
-
Centrifuge capable of 4°C
Procedure:
-
Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.
-
Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen using a mortar and pestle.
-
In a pre-chilled glass homogenizer, add the powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add 2.0 mL of ice-cold 2-propanol and homogenize thoroughly.
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[2]
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Proceed with further purification (e.g., SPE) or dry the sample under a stream of nitrogen for storage at -80°C.
Protocol 2: Quenching and Extraction from Cultured Cells
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 5% (w/v) Sulfosalicylic Acid (SSA) in water
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 5% SSA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 5% SSA.
-
-
Vortex the lysate vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
The supernatant can now be used for analysis or further purification.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for sample preparation.
Caption: Troubleshooting decision tree for low recovery.
References
Technical Support Center: High-Throughput Screening of (S)-3-Hydroxydodecanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of high-throughput screening (HTS) of (S)-3-hydroxydodecanedioyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HTS assay principle for quantifying this compound activity?
A1: A coupled-enzyme fluorometric assay is a highly suitable method for the high-throughput screening of this compound. This approach involves the enzymatic conversion of the target molecule by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which produces NADH. The resulting NADH is then used in a second enzymatic reaction to produce a fluorescent signal, which can be readily quantified. This method offers high sensitivity and is amenable to automation in 96-well or 384-well formats.
Q2: What are the critical reagents for this HTS assay?
A2: The critical reagents include this compound as the substrate, NAD+ as a cofactor, a recombinant or purified long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) as the primary enzyme, and a secondary enzyme system (e.g., diaphorase) with a fluorogenic substrate (e.g., resazurin) to detect NADH production. High-purity reagents are essential to minimize background noise and ensure assay reproducibility.
Q3: How can I minimize background fluorescence in my assay?
A3: Background fluorescence can be minimized by several approaches. Use black, opaque microplates to reduce light scatter. Screen all assay components, including buffers and test compounds, for intrinsic fluorescence at the excitation and emission wavelengths of your fluorophore. Additionally, implementing a pre-read step before initiating the enzymatic reaction can help to subtract the background fluorescence of each well.
Q4: What are common sources of assay interference?
A4: Assay interference in HTS can arise from compounds that inhibit or activate the coupling enzymes, quench the fluorescent signal, or have intrinsic fluorescence. Redox-active compounds can also interfere with assays that measure NADH production. It is crucial to perform counter-screens to identify and eliminate false positives. For example, a screen without the primary enzyme (LCHAD) can identify compounds that directly interact with the detection system.
Q5: How should I prepare and store my reagents for optimal performance?
A5: this compound and other acyl-CoA esters are susceptible to hydrolysis. They should be stored at -80°C as a solid or in acidic buffers (pH 4-5). Repeated freeze-thaw cycles should be avoided. NAD+ and enzyme solutions should be prepared fresh or stored in aliquots at -80°C. Buffers should be filtered and stored at 4°C.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inaccurate liquid handling.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Calibrate and validate all automated liquid handlers and pipettes.- Ensure thorough mixing after each reagent addition by gentle orbital shaking.- Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity. |
| Low Signal-to-Background Ratio | - Low enzyme activity.- Sub-optimal substrate or cofactor concentration.- High background fluorescence from assay components. | - Optimize enzyme concentration.[1]- Determine the optimal concentrations of this compound and NAD+ by performing titration experiments.- Pre-screen all reagents for intrinsic fluorescence and use high-purity chemicals. |
| Assay Drift Over Time | - Instability of enzymes or reagents at room temperature.- Temperature fluctuations during the assay. | - Prepare fresh enzyme and reagent solutions and keep them on ice until use.- Use a temperature-controlled plate reader or incubator to maintain a constant assay temperature. |
| False Positives | - Test compounds are fluorescent.- Test compounds inhibit the coupling enzyme.- Test compounds are redox-active. | - Perform a pre-read of the plate after compound addition but before starting the reaction to identify fluorescent compounds.- Run a counter-screen with the coupling enzyme system in the absence of the primary enzyme.- Include a control reaction with a known redox-cycling compound to identify potential interference. |
| False Negatives | - Test compounds precipitate out of solution.- Test compounds degrade during incubation. | - Check the solubility of hit compounds in the assay buffer.- Assess the stability of compounds under assay conditions using analytical methods like HPLC-MS. |
Experimental Protocols
Proposed High-Throughput Coupled-Enzyme Fluorometric Assay
This protocol is a refined method based on established principles for similar long-chain acyl-CoAs.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.
-
Substrate Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be at or near the Km value.
-
Cofactor Solution: Prepare a stock solution of NAD+ in the assay buffer.
-
Enzyme Solution: Prepare a solution of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) in the assay buffer. The optimal concentration should be determined experimentally.
-
Detection Reagent: Prepare a solution containing resazurin (B115843) and diaphorase in the assay buffer.
2. Assay Procedure (384-well format): a. Dispense 50 nL of test compound in DMSO into the appropriate wells of a black, opaque 384-well plate. b. Add 5 µL of the LCHAD enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the reaction by adding a 5 µL mixture of the substrate and cofactor solutions. d. Incubate the plate at 37°C for 30-60 minutes. e. Stop the reaction and develop the signal by adding 5 µL of the detection reagent. f. Incubate for a further 10-15 minutes at room temperature, protected from light. g. Measure the fluorescence intensity using a plate reader with appropriate filters for resorufin (B1680543) (Ex/Em ~560/590 nm).
3. Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the controls (e.g., DMSO as 100% activity and a known inhibitor as 0% activity).
-
Calculate the percent inhibition for each test compound.
Quantitative Data Summary
Table 1: Kinetic Parameters of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates
| Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Reference |
| 3-Hydroxypalmitoyl-CoA | 5 - 15 | 20 - 40 | 7.5 - 8.5 | [2] |
| 3-Hydroxymyristoyl-CoA | 8 - 20 | 25 - 50 | 7.5 - 8.5 | [2] |
| 3-Hydroxydecanoyl-CoA | 15 - 30 | 30 - 60 | 7.5 - 8.5 | [2] |
| This compound | Estimated: 10 - 25 | Not Determined | Estimated: 7.5 - 8.5 |
Note: Values for this compound are estimated based on data for structurally similar substrates.
Table 2: Recommended Concentration Ranges for HTS Assay Components
| Component | Stock Concentration | Final Assay Concentration |
| This compound | 1 - 10 mM | 10 - 50 µM |
| NAD+ | 10 - 50 mM | 100 - 500 µM |
| LCHAD | 0.1 - 1 mg/mL | 1 - 10 µg/mL |
| Resazurin | 1 - 5 mM | 10 - 50 µM |
| Diaphorase | 100 - 500 U/mL | 1 - 5 U/mL |
Visualizations
Caption: High-throughput screening workflow for this compound.
References
Technical Support Center: Quantification of (S)-3-hydroxydodecanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (S)-3-hydroxydodecanedioyl-CoA and other long-chain acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound using LC-MS?
A1: The primary challenges in quantifying this compound by LC-MS are related to matrix effects, which can lead to ion suppression or enhancement.[1][2] Biological matrices, such as plasma and tissue homogenates, are complex and contain numerous endogenous compounds that can co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer source.[3] This interference can compromise the accuracy, precision, and sensitivity of the assay.[1] Additionally, the inherent instability of acyl-CoA thioesters requires careful sample handling and preparation to prevent degradation.
Q2: What is ion suppression and how does it affect my results?
A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte in the ion source of the mass spectrometer.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, poor sensitivity, and increased variability in the data.
Q3: How can I determine if my assay is suffering from matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects (ion suppression if the peak area in the matrix is lower, and ion enhancement if it is higher). Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix sample will show a dip or rise in the baseline signal at retention times where matrix components are eluting, indicating regions of ion suppression or enhancement.[4]
Q4: What is the best internal standard to use for the quantification of this compound?
A4: The gold standard for quantitative LC-MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A SIL-IS has the same chemical structure as the analyte but is enriched with heavy isotopes (e.g., ¹³C, ¹⁵N). This makes it chemically and physically almost identical to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[6] Because the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, it can effectively compensate for variations in signal intensity, leading to more accurate and precise quantification.[7] For this compound, an ideal internal standard would be this compound labeled with ¹³C or ¹⁵N. If a specific SIL-IS is not commercially available, it can be biosynthetically generated.[5][8][9]
Troubleshooting Guide
Problem: Poor sensitivity or no detectable peak for this compound.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.[10][11] Consider using phospholipid removal plates if working with plasma samples. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from co-eluting matrix components. Adjusting the mobile phase composition or using a different column chemistry can alter the retention of interfering compounds.[12] 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression. |
| Analyte Degradation | 1. Control Sample pH: Acyl-CoAs are more stable at acidic pH. Ensure that all solutions used during sample preparation are maintained at an appropriate pH (e.g., by adding formic or acetic acid).[13][14] 2. Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic degradation.[13] 3. Limit Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples and standards. |
| Suboptimal MS Parameters | 1. Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your analyte. 2. Optimize Collision Energy: In MS/MS mode, optimize the collision energy to ensure efficient fragmentation and production of a strong, specific product ion. |
Problem: High variability in quantitative results between replicate injections or different samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[5][6][7] The ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity fluctuates. 2. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and the samples experience similar matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure that every step of the sample preparation protocol is performed consistently for all samples. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision of sample preparation. |
| Carryover | 1. Optimize Wash Steps: Ensure that the autosampler injection needle and the analytical column are adequately washed between injections to prevent carryover from one sample to the next. 2. Inject a Blank: After injecting a high-concentration sample, inject a blank solvent to check for carryover of the analyte. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution.
-
Add 300 µL of ice-cold 10% trichloroacetic acid to precipitate proteins.[8]
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% formic acid. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water with 0.1% formic acid to remove polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a representative method and should be optimized for your specific instrument and analyte.[10][11][12]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) (pH 10.5).[10][11]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[10][11]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10][11][12]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor ion ([M+H]⁺) and a specific product ion for this compound and its SIL-IS. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[11]
-
Quantitative Data Summary
The following tables summarize validation data from published methods for the quantification of long-chain acyl-CoAs, demonstrating the performance that can be achieved with optimized protocols.
Table 1: Accuracy and Precision of an LC-MS/MS Method for Long-Chain Acyl-CoAs in Rat Liver [11]
| Acyl-CoA | Accuracy (%) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) |
| C16:0-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
| C16:1-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
| C18:0-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
| C18:1-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
| C18:2-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
Table 2: Linearity of Calibration Curves for Long-Chain Acyl-CoAs [11]
| Acyl-CoA | Correlation Coefficient (r²) |
| C16:0-CoA | ≥ 0.995 |
| C16:1-CoA | ≥ 0.995 |
| C18:0-CoA | ≥ 0.995 |
| C18:1-CoA | ≥ 0.995 |
| C18:2-CoA | ≥ 0.995 |
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: A typical sample preparation workflow for acyl-CoA analysis.
Caption: The principle of using a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. duke-nus.edu.sg [duke-nus.edu.sg]
Technical Support Center: Biosynthesis of (S)-3-Hydroxydodecanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the yield of biosynthetic (S)-3-hydroxydodecanedioyl-CoA.
Troubleshooting Guides
Issue 1: Low or No Production of Dodecanedioic Acid (DDA) - The Precursor
Background: The biosynthesis of this compound likely proceeds through the formation of dodecanedioic acid (DDA) as a key intermediate. DDA is typically produced from dodecanoic acid (or a related C12 fatty acid) via an ω-oxidation pathway. This pathway involves a multi-enzyme system, often including a cytochrome P450 monooxygenase, a cytochrome P450 reductase (CPR), an alcohol dehydrogenase, and an aldehyde dehydrogenase.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Cytochrome P450 Expression/Activity | - Codon Optimization: Ensure the P450 gene is codon-optimized for your expression host (e.g., E. coli).- N-Terminal Modification: Modify the N-terminal sequence of the P450 to improve expression and membrane localization in prokaryotic hosts.[1][2]- Promoter Strength: Test different strength promoters to balance protein expression with metabolic burden.- Low Temperature Induction: Induce protein expression at a lower temperature (e.g., 16-25°C) to improve protein folding and solubility. |
| Insufficient Redox Partner (CPR) Activity | - Co-expression: Co-express a compatible cytochrome P450 reductase (CPR). The ratio of P450 to CPR may need optimization.[3][4]- Fusion Protein: Consider creating a fusion protein of the P450 and its reductase to improve electron transfer efficiency.[5] |
| Cofactor (NAD(P)H) Limitation | - Cofactor Regeneration System: Co-express an enzyme to regenerate NAD(P)H, such as glucose-6-phosphate dehydrogenase or glucose dehydrogenase.- Media Supplementation: Supplement the growth media with precursors that boost the intracellular NAD(P)H pool (e.g., glucose). |
| Sub-optimal Expression of Dehydrogenases | - Enzyme Screening: Screen different alcohol and aldehyde dehydrogenases for high activity towards ω-hydroxydodecanoic acid and dodecanedioic semialdehyde, respectively.- Balanced Expression: Use a vector system that allows for the fine-tuning of the expression levels of each dehydrogenase to prevent the accumulation of toxic intermediates. |
| Competing Metabolic Pathways | - β-oxidation Knockout: Delete key genes in the β-oxidation pathway (e.g., fadD, fadE in E. coli or POX1 in S. cerevisiae) to prevent the degradation of the dodecanoic acid substrate and the dodecanedioic acid product.[6] |
Issue 2: Dodecanedioic Acid is Produced, but No this compound is Detected
Background: The conversion of dodecanedioyl-CoA to this compound requires a stereospecific hydratase or dehydrogenase. It is hypothesized that the 3-hydroxy group is introduced by an enoyl-CoA hydratase or a 3-hydroxyacyl-CoA dehydrogenase acting on a dodecanedioyl-CoA precursor. Alternatively, evidence suggests that 3-hydroxy dicarboxylic acids can be formed by the ω-oxidation of 3-hydroxy monocarboxylic acids.[7] This would imply that the 3-hydroxylation step occurs before the ω-oxidation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient 3-Hydroxylation of Dodecanoic Acid | - Enzyme Selection: Express a suitable (S)-specific 3-hydroxyacyl-CoA dehydrogenase (e.g., FadB) or enoyl-CoA hydratase (e.g., PhaJ) that can act on dodecanoyl-CoA. The substrate specificity of these enzymes for C12 substrates should be considered.- Precursor Supply: Ensure an adequate supply of dodecanoyl-CoA from fatty acid biosynthesis or exogenous feeding. |
| Lack of an Enzyme to 3-Hydroxylate Dodecanedioyl-CoA | - Enzyme Screening: Screen for novel hydroxylases that can act on dicarboxylic acids or their CoA esters. Enzymes from organisms known to produce hydroxylated dicarboxylic acids are good candidates.- Directed Evolution: Use protein engineering to evolve an existing hydratase or dehydrogenase to accept dodecanedioyl-CoA as a substrate. |
| Incorrect Stereochemistry | - Enzyme Selection: Ensure you are using an enzyme that produces the desired (S)-enantiomer. For example, FadB is generally (S)-specific, while some PhaJ enzymes are (R)-specific. |
| Product Degradation | - β-oxidation Knockout: As with the precursor, deleting β-oxidation pathway genes can prevent the degradation of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed biosynthetic pathway for this compound?
A1: The proposed pathway starts with a C12 fatty acid, dodecanoic acid. This is first converted to (S)-3-hydroxydodecanoyl-CoA. This intermediate then undergoes ω-oxidation to form this compound. A plausible alternative is the ω-oxidation of dodecanoic acid to dodecanedioic acid, which is then converted to its CoA ester and subsequently hydroxylated at the 3-position. However, the formation of 3-hydroxy dicarboxylic acids from the ω-oxidation of 3-hydroxy fatty acids has been reported.[7]
Q2: Which host organisms are suitable for producing this compound?
A2: Escherichia coli and the yeast Saccharomyces cerevisiae are common choices due to their well-characterized genetics and metabolic pathways. Candida tropicalis is another yeast species known for its efficient ω-oxidation of fatty acids.
Q3: How can I improve the supply of the precursor, dodecanoic acid?
A3: You can either supplement the culture medium with dodecanoic acid or engineer the host organism to overproduce it. Overproduction can be achieved by overexpressing key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), and by deleting genes involved in fatty acid degradation (β-oxidation).
Q4: Are there any concerns about the toxicity of dodecanedioic acid or the final product to the host cells?
A4: Yes, high concentrations of dicarboxylic acids can be toxic to microbial cells.[8][9][10] This can lead to reduced cell growth and lower product yields. Strategies to mitigate toxicity include using strong, inducible promoters to separate the growth phase from the production phase, engineering efflux pumps to export the product, and optimizing fermentation conditions to maintain cell viability.
Q5: What analytical methods are suitable for detecting and quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific method for detecting and quantifying acyl-CoA species. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the carboxylic acid and hydroxyl groups.
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of Dodecanoic Acid to Dodecanedioic Acid
-
Strain Preparation: Grow a recombinant E. coli strain harboring the ω-oxidation pathway genes (e.g., a cytochrome P450, a CPR, an alcohol dehydrogenase, and an aldehyde dehydrogenase) and with a deletion in the β-oxidation pathway (e.g., ΔfadD).
-
Inoculum Preparation: Inoculate 50 mL of Luria-Bertani (LB) medium with a single colony and grow overnight at 37°C with shaking.
-
Bioconversion Culture: Inoculate 1 L of M9 minimal medium supplemented with 2% glucose and appropriate antibiotics with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 20°C and continue to incubate for 16-24 hours.
-
Substrate Addition: Add dodecanoic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to a final concentration of 1-5 g/L.
-
Sampling and Analysis: Take samples at regular intervals and extract the organic acids. Analyze the supernatant for the presence of dodecanedioic acid using HPLC-MS or GC-MS.
Protocol 2: In Vitro Assay for 3-Hydroxylation of Dodecanoyl-CoA
-
Enzyme Preparation: Purify the candidate 3-hydroxyacyl-CoA dehydrogenase (e.g., FadB) or enoyl-CoA hydratase (e.g., PhaJ) from an overexpressing host.
-
Reaction Mixture: Set up a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
0.2 mM Dodecanoyl-CoA
-
0.5 mM NADH (for dehydrogenase activity in the reductive direction) or NAD+ (for oxidative direction)
-
1-5 µg of purified enzyme
-
-
Reaction Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Quenching and Analysis: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC-MS for the formation of (S)-3-hydroxydodecanoyl-CoA.
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: A logical workflow for troubleshooting the biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three pairs of surrogate redox partners comparison for Class I cytochrome P450 enzyme activity reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant production of eukaryotic cytochrome P450s in microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning architectural organization of eukaryotic P450 system to boost bioproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]
- 7. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 9. Evaluation of toxic effects of several carboxylic acids on bacterial growth by toxicodynamic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the binding sites for dicarboxylic acids on bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic (S)-3-hydroxydodecanedioyl-CoA Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (S)-3-hydroxydodecanedioyl-CoA standards. The information provided is intended to assist with quality control experiments and address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of synthetic this compound standards?
A1: The purity of synthetic this compound standards can vary between manufacturers and batches. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information. Generally, high-quality standards should have a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).
Q2: How should I properly store this compound standards to ensure stability?
A2: To maintain the integrity of this compound standards, they should be stored at -20°C or below in a tightly sealed vial to prevent degradation from moisture and oxidation. For long-term storage, -80°C is recommended. It is advisable to aliquot the standard upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the common impurities or degradation products associated with synthetic this compound?
A3: Common impurities can arise from the synthetic process or degradation over time. These may include the free acid form ((S)-3-hydroxydodecanedioic acid), the corresponding disulfide, and isomers. Degradation can be accelerated by exposure to moisture, elevated temperatures, and repeated freeze-thaw cycles. Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic conditions, can help identify potential degradation products.
Q4: Which analytical techniques are most suitable for the quality control of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control. HPLC with UV detection is commonly used for purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and identification of impurities.
Troubleshooting Guides
HPLC-UV Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Secondary Interactions with Column | Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic state. The addition of an ion-pairing agent may be necessary for long-chain acyl-CoAs. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2][3][4] |
Issue: Inconsistent Retention Times
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
| Pump Malfunction | Check the pump for leaks and ensure a consistent flow rate. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
LC-MS/MS Analysis
Issue: Low Signal Intensity or Poor Sensitivity
-
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression | Dilute the sample to reduce matrix effects. Optimize the sample preparation method to remove interfering substances. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). |
| Incorrect MS/MS Transition | Optimize the precursor and product ion selection and collision energy for the specific analyte. |
| Formation of Adducts | The presence of adducts, such as sodium ([M+Na]+) or potassium ([M+K]+), can split the ion signal. Optimize the mobile phase to promote the formation of the protonated molecule ([M+H]+).[5] |
Issue: High Background Noise
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and reagents. |
| Contaminated LC System | Flush the entire LC system with an appropriate cleaning solution. |
| Carryover from Previous Injections | Implement a thorough needle wash protocol between injections. |
NMR Analysis
Issue: Broad or Unresolved Peaks
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Aggregation | Use a suitable deuterated solvent and consider gentle heating or sonication to improve solubility and reduce aggregation. |
| Paramagnetic Impurities | Treat the sample with a chelating agent if paramagnetic metal ions are suspected. |
| Poor Shimming | Re-shim the magnet to improve the homogeneity of the magnetic field. |
Issue: Difficulty in Structural Confirmation
-
Possible Causes & Solutions:
| Cause | Solution |
| Low Signal-to-Noise Ratio | Increase the number of scans to improve the signal-to-noise ratio. |
| Complex Spectrum | Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the assignment of proton and carbon signals. |
Experimental Protocols
HPLC-UV Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM phosphate (B84403) buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
LC-MS/MS Method for Quantification
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the elution of the analyte.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transition: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.
NMR for Structural Confirmation
-
Solvent: Deuterated methanol (B129727) (CD3OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl3:CD3OD).
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
1H NMR: To observe the proton signals.
-
13C NMR: To observe the carbon signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations.
-
Data Presentation
Table 1: Hypothetical Purity and Stability Data for this compound Standard
| Parameter | Specification | Test Method |
| Purity (by HPLC) | ≥ 95% | HPLC-UV |
| Identity | Conforms to reference spectrum | LC-MS/MS, NMR |
| Moisture Content | ≤ 5% | Karl Fischer Titration |
| Short-term Stability (4°C, 1 week) | ≤ 2% degradation | HPLC-UV |
| Long-term Stability (-20°C, 1 year) | ≤ 5% degradation | HPLC-UV |
Visualizations
Caption: Quality control workflow for synthetic this compound.
Caption: Peroxisomal beta-oxidation of long-chain dicarboxylic acids.
References
Technical Support Center: Isomeric Separation of 3-Hydroxydodecanedioyl-CoA
Welcome to the technical support center for the resolution of 3-hydroxydodecanedioyl-CoA isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental separation of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of 3-hydroxydodecanedioyl-CoA I need to consider separating?
A1: The primary isomers of concern for 3-hydroxydodecanedioyl-CoA are the stereoisomers at the 3-hydroxy position, which are (S)-3-hydroxydodecanedioyl-CoA and (R)-3-hydroxydodecanedioyl-CoA. In biological systems, the (S)-enantiomer is typically the form involved in fatty acid metabolism.[1][2] Depending on the synthesis method or biological matrix, you may encounter a racemic mixture of both. Additionally, positional isomers of the hydroxyl group or the dicarboxylic acid structure could exist, though these are less common in metabolic pathways.
Q2: Which analytical techniques are most suitable for separating 3-hydroxydodecanedioyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most effective techniques for this purpose. Specifically, chiral chromatography is necessary for separating the (S) and (R) enantiomers.[3][4] Coupling these chromatographic methods with mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for accurate identification and quantification.[5][6]
Q3: How do I choose the right chiral stationary phase (CSP) for my HPLC column?
A3: The selection of a chiral stationary phase is critical for the successful separation of enantiomers. For hydroxyacyl-CoA esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. The choice of CSP will depend on the specific molecular characteristics of the analyte. It is recommended to screen a variety of chiral columns to find the one that provides the best resolution.
Q4: What are the key considerations for sample preparation before analysis?
A4: Proper sample preparation is crucial to protect the analytical column and ensure reproducible results. For biological samples, this typically involves protein precipitation, often using cold acetone (B3395972) or methanol, followed by centrifugation to remove the denatured proteins.[7] Solid-phase extraction (SPE) can also be used to clean up the sample and concentrate the analyte of interest. It is important to minimize the exposure of the CoA esters to high pH or temperature to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of 3-hydroxydodecanedioyl-CoA isomers.
Problem 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the (S) and (R) isomers.
-
Peaks are overlapping significantly, preventing accurate quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase | The current column may not be suitable for this specific separation. Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal Mobile Phase Composition | The mobile phase composition greatly influences chiral recognition. Systematically vary the mobile phase, including the type and concentration of the organic modifier and any additives.[8] |
| Inappropriate Temperature | Temperature can affect the conformation of both the analyte and the chiral stationary phase. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves. |
| Low Efficiency | The column may be old or contaminated. Perform a column performance test and if it fails, replace the column. |
Problem 2: Peak Tailing or Asymmetry
Symptoms:
-
Peaks are not symmetrical and have a "tailing" edge.
-
Poor peak shape leads to inaccurate integration and quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column Overload | The sample concentration is too high, saturating the stationary phase. Dilute the sample and reinject. |
| Secondary Interactions | The analyte may be interacting with active sites on the silica (B1680970) support. Add a small amount of a competing agent (e.g., a weak acid or base) to the mobile phase to block these sites. |
| Column Contamination | The column inlet may be blocked with precipitated sample components. Use a guard column to protect the analytical column and replace it regularly.[8] Back-flushing the column may also help. |
| Mismatch between Sample Solvent and Mobile Phase | The solvent used to dissolve the sample may be too strong, causing peak distortion. If possible, dissolve the sample in the initial mobile phase. |
Problem 3: Inconsistent Retention Times
Symptoms:
-
The time it takes for the analyte to elute from the column varies between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and use a high-quality solvent mixer. |
| Unstable Column Temperature | Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature. |
| Pump Malfunction | Air bubbles or faulty check valves in the HPLC pump can cause flow rate fluctuations. Degas the mobile phase thoroughly and perform regular pump maintenance. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. Ensure a sufficient equilibration time between runs. |
Experimental Protocols
General Protocol for Chiral HPLC-MS/MS Separation
This protocol provides a starting point for developing a method for the separation of 3-hydroxydodecanedioyl-CoA enantiomers. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
For biological samples, add 4 volumes of ice-cold acetone to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiral Polysaccharide-based column (e.g., CHIRALPAK® series)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+
-
Product Ions: Monitor for characteristic fragments of the CoA moiety.
-
Illustrative Data
The following table shows example retention times and resolution for a successful separation of the (S) and (R) enantiomers of 3-hydroxydodecanedioyl-CoA.
| Enantiomer | Retention Time (min) | Peak Width (sec) | Resolution (Rs) |
| This compound | 12.5 | 12 | 1.8 |
| (R)-3-hydroxydodecanedioyl-CoA | 13.2 | 13 |
A resolution (Rs) value greater than 1.5 indicates baseline separation.
Visualizations
Experimental Workflow
References
- 1. Human Metabolome Database: Showing metabocard for 3-hydroxyoctadecanoyl-CoA (HMDB0012715) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
(S)-3-Hydroxydodecanedioyl-CoA: A Potential Biomarker in the Diagnosis of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency
A comprehensive analysis of (S)-3-hydroxydodecanedioyl-CoA's urinary counterpart, 3-hydroxydodecanedioic acid, and its role as a diagnostic marker for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This guide provides a comparative overview with established biomarkers for LCHAD deficiency and another inherited metabolic disorder, Zellweger Spectrum Disorder.
Introduction
This compound is an intermediate in the metabolic pathway of fatty acid oxidation. While not directly measured in clinical settings, its corresponding free acid, 3-hydroxydodecanedioic acid (3OHDC12), is excreted in the urine and serves as a crucial indicator for certain inherited metabolic diseases. A marked increase in the urinary excretion of 3OHDC12, along with a range of other 3-hydroxydicarboxylic acids (from 6 to 14 carbons long), is a distinctive feature of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1][2][3][4][5] This inborn error of metabolism prevents the body from converting certain fats into energy, leading to a variety of serious health issues.[6]
This guide provides a detailed comparison of urinary 3-hydroxydodecanedioic acid with established primary biomarkers for LCHAD deficiency and those for Peroxisome Biogenesis Disorders (PBDs), specifically Zellweger Spectrum Disorder, offering researchers, scientists, and drug development professionals a clear overview of their diagnostic utility.
The Metabolic Context: Fatty Acid Oxidation and its Disorders
Mitochondrial fatty acid β-oxidation is a critical process for energy production. LCHAD is one of the enzymes involved in this pathway. A deficiency in LCHAD leads to the accumulation of specific metabolic intermediates.[6] This accumulation triggers an alternative metabolic route known as omega-oxidation, which results in the production and subsequent urinary excretion of dicarboxylic and 3-hydroxydicarboxylic acids.[2][3]
In contrast, Zellweger Spectrum Disorder is a Peroxisome Biogenesis Disorder where the assembly of functional peroxisomes is impaired. This leads to the accumulation of very-long-chain fatty acids (VLCFAs) in plasma and tissues.[7][8][9][10]
Comparative Analysis of Biomarkers
The following tables provide a quantitative comparison of key biomarkers for LCHAD deficiency and Zellweger Spectrum Disorder.
Table 1: Primary Biomarkers for LCHAD Deficiency
| Biomarker Category | Biomarker | Matrix | Normal Range | Pathological Range (LCHAD Deficiency) |
| Urinary Organic Acids | 3-Hydroxydodecanedioic acid (3OHDC12) | Urine | Trace amounts or undetectable | Significantly elevated |
| 3-Hydroxydicarboxylic acids (C6-C14) | Urine | Trace amounts or undetectable | Markedly increased excretion | |
| Plasma Acylcarnitines | Long-chain 3-hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH) | Plasma/Dried Blood Spot | Low levels | Significantly elevated |
Note: Specific quantitative ranges for urinary 3-hydroxydicarboxylic acids are often not reported as absolute values but rather as a distinct and recognizable pattern of significantly increased excretion. The ratio of different 3-hydroxydicarboxylic acids can also be diagnostically significant.[2][3]
Table 2: Primary Biomarkers for Zellweger Spectrum Disorder
| Biomarker Category | Biomarker | Matrix | Normal Range | Pathological Range (Zellweger Spectrum Disorder) |
| Plasma Very-Long-Chain Fatty Acids (VLCFA) | Hexacosanoic acid (C26:0) | Plasma | < 1.3 µg/mL | Significantly elevated |
| Ratio of C26:0 to C22:0 | Plasma | < 0.023 | Markedly elevated | |
| Ratio of C24:0 to C22:0 | Plasma | < 0.92 | Elevated |
Source: Quantitative data for Zellweger Spectrum Disorder is derived from studies on plasma VLCFA levels.[7][8][9][10]
Experimental Protocols
Accurate quantification of these biomarkers is essential for diagnosis. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for urinary organic acids and Tandem Mass Spectrometry (MS/MS) for plasma acylcarnitines and VLCFAs.
Protocol 1: Quantitative Analysis of Urinary Organic Acids by GC-MS
This method is used to detect and quantify 3-hydroxydicarboxylic acids, including 3OHDC12.
1. Sample Preparation:
- A urine sample is collected.
- Internal standards (stable isotope-labeled versions of the analytes) are added for accurate quantification.
- The organic acids are extracted from the urine using an organic solvent (e.g., ethyl acetate) under acidic conditions.
- The solvent is evaporated to dryness.
2. Derivatization:
- The dried extract is derivatized to make the organic acids volatile and suitable for gas chromatography. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3. GC-MS Analysis:
- The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interaction with the chromatographic column.
- The separated compounds then enter a mass spectrometer, which ionizes and fragments them.
- The mass spectrometer detects and measures the mass-to-charge ratio of the fragments, allowing for the identification and quantification of each organic acid.
Protocol 2: Acylcarnitine Profiling in Plasma/Dried Blood Spots by Tandem MS
This technique is the standard for newborn screening and diagnosis of many fatty acid oxidation disorders.
1. Sample Preparation:
- A blood sample is collected, either as plasma or as a dried blood spot on a filter card.
- The acylcarnitines are extracted from the sample using a solvent, typically methanol, containing stable isotope-labeled internal standards.
2. Derivatization (Butylation):
- The extracted acylcarnitines are often converted to their butyl esters by reacting them with butanolic-HCl. This improves their ionization efficiency in the mass spectrometer.
3. Tandem MS Analysis:
- The derivatized extract is introduced into the tandem mass spectrometer, often using a flow injection analysis without prior chromatographic separation.
- The first mass spectrometer selects the precursor ions of the different acylcarnitines.
- These selected ions are then fragmented in a collision cell.
- The second mass spectrometer analyzes the resulting product ions. This highly specific detection method allows for the rapid and accurate quantification of a wide range of acylcarnitines.
Visualization of Metabolic Pathways and Diagnostic Logic
The following diagrams illustrate the metabolic context of these biomarkers and the logical flow of diagnosis.
Conclusion
The measurement of urinary 3-hydroxydodecanedioic acid, as part of a broader analysis of 3-hydroxydicarboxylic acids, is a valuable tool in the diagnostic workup for LCHAD deficiency. While plasma acylcarnitine profiling is the primary screening method, urinary organic acid analysis provides crucial confirmatory evidence. The distinct biomarker profiles for LCHAD deficiency and Zellweger Spectrum Disorder underscore the importance of targeted metabolic testing for the accurate diagnosis of inborn errors of metabolism. Future research may focus on establishing more precise quantitative ranges for urinary 3-hydroxydicarboxylic acids to further enhance their diagnostic utility.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of (S)-3-hydroxydodecanedioyl-CoA and its Stereoisomers in Metabolic Pathways
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (S)-3-hydroxydodecanedioyl-CoA and its corresponding (R)-stereoisomer. While direct experimental data for this compound is limited in publicly available literature, this comparison is built upon the well-established principles of fatty acid and dicarboxylic acid metabolism, and the known stereospecificity of the enzymes involved. This guide will delve into the metabolic context, the differential enzymatic processing of these stereoisomers, and the experimental methods used for their analysis.
Metabolic Context: Formation of 3-hydroxydodecanedioyl-CoA
Dodecanedioic acid, a 12-carbon dicarboxylic acid, is typically formed through the ω-oxidation of lauric acid (a 12-carbon fatty acid). This process occurs in the endoplasmic reticulum. Subsequently, the resulting dicarboxylic acid undergoes β-oxidation, primarily within peroxisomes, to be shortened and metabolized for energy.[1][2] An intermediate in this β-oxidation pathway is 3-hydroxydodecanedioyl-CoA. The stereochemistry of this intermediate, whether it is the (S) or (R) isomer, is crucial as it determines its subsequent metabolic fate due to the high stereospecificity of the enzymes in the β-oxidation pathway.[3][4]
The pathway can be visualized as follows:
Comparative Data of Stereoisomers
The metabolism of the (S) and (R) stereoisomers of 3-hydroxyacyl-CoAs is dictated by different sets of enzymes, which have distinct specificities. L-3-hydroxyacyl-CoA dehydrogenase (acting on S-isomers) and D-3-hydroxyacyl-CoA hydro-lyase (involved in the metabolism of R-isomers) are key examples.[3][4] Inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to the accumulation and urinary excretion of 3-hydroxydicarboxylic acids.[5][6][7]
| Feature | This compound | (R)-3-hydroxydodecanedioyl-CoA |
| Primary Enzyme | L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) | D-bifunctional protein (DBP) containing D-3-hydroxyacyl-CoA dehydratase/dehydrogenase activities |
| Metabolic Pathway | Standard peroxisomal and mitochondrial β-oxidation | Primarily peroxisomal β-oxidation, especially for branched-chain fatty acids and certain dicarboxylic acids |
| Enzyme Specificity | LCHAD is highly specific for the (S)- or L-isomer.[8] | DBP enzymes are specific for the (R)- or D-isomer. |
| Metabolic Fate | Readily oxidized to 3-ketododecanedioyl-CoA in the β-oxidation cycle. | Can be converted to the (S)-isomer by an epimerase or directly processed by D-specific enzymes.[4] |
| Pathological Relevance | Accumulates in LCHAD deficiency. | May accumulate in DBP deficiency. |
| Typical Substrate Origin | Hydration of a trans-2-enoyl-CoA by enoyl-CoA hydratase. | Can be formed during the oxidation of unsaturated fatty acids with double bonds at even-numbered positions. |
Experimental Protocols
A crucial aspect of studying stereoisomers is the ability to separate and quantify them accurately. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), is a standard method.
This protocol provides a general workflow for the separation and analysis of (S)- and (R)-3-hydroxyacyl-CoA esters from biological samples.
-
Sample Preparation and Acyl-CoA Extraction:
-
Homogenize tissue samples (e.g., liver, fibroblasts) in a cold phosphate (B84403) buffer (pH 4.9).
-
Add 2-propanol and acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs.[9]
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.
-
Purify the acyl-CoAs from the extract using solid-phase extraction (SPE) with an oligonucleotide purification column.[9]
-
Elute the acyl-CoAs with 2-propanol and concentrate the eluent.
-
-
Chiral HPLC Separation:
-
Use an HPLC system equipped with a chiral stationary phase column. Cyclodextrin-based columns are commonly used for enantiomeric separation.[10]
-
Employ a binary gradient elution system. For example, Solvent A could be an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and Solvent B an organic solvent like acetonitrile.[9]
-
Optimize the gradient and flow rate to achieve baseline separation of the (S) and (R) isomers.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Couple the HPLC eluent to a tandem mass spectrometer operating in electrospray ionization (ESI) positive or negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
The precursor ion for 3-hydroxydodecanedioyl-CoA would be its molecular mass, and product ions would be generated by fragmentation of the molecule (e.g., loss of the CoA moiety).
-
Conclusion
The stereochemistry of 3-hydroxydodecanedioyl-CoA is a critical determinant of its role and fate in cellular metabolism. The (S)-isomer is the substrate for the canonical β-oxidation pathway, while the (R)-isomer is handled by a different set of stereospecific enzymes. Understanding these differences is paramount for researchers in metabolic diseases, as the accumulation of specific stereoisomers can be a diagnostic marker for certain genetic disorders. For drug development professionals, the stereospecificity of these metabolic pathways has significant implications for the design and testing of drugs that may interact with or be metabolized through fatty acid oxidation pathways. The methodologies outlined in this guide provide a framework for the accurate analysis of these important metabolic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic interactions between peroxisomes and mitochondria with a special focus on acylcarnitine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-hydroxydicarboxylic aciduria (Concept Id: C4024725) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-3-Hydroxydodecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (S)-3-hydroxydodecanedioyl-CoA, a key intermediate in the ω- and β-oxidation of dicarboxylic acids, is crucial for understanding metabolic disorders and for the development of novel therapeutics. The cross-validation of analytical methods is a critical step to ensure data integrity, reliability, and comparability across different analytical platforms and laboratories. This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of this compound, complete with supporting experimental data and detailed protocols to aid in the selection and validation of the most suitable method for your research needs.
Data Presentation: A Side-by-Side Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assay | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | High (fmol to pmol) | Moderate (pmol) | Moderate to High (pmol to nmol) | High (pmol)[1] |
| Limit of Quantification (LOQ) | High (fmol to pmol) | Moderate (pmol to nmol) | Moderate to High (pmol to nmol) | High (pmol) |
| Linearity (R²) | >0.99 | >0.99 | Variable | >0.99 |
| Precision (%RSD) | <15% | <20% | <20% | <10% |
| Specificity | Very High | Moderate (potential for co-elution) | High (enzyme-dependent) | High |
| Throughput | High | Moderate | Low to Moderate | Moderate |
| Derivatization Required | No | Yes (for fluorescence detection) | No | No |
| Cost | High | Moderate | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version).
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/Fluorescence)
This method offers a cost-effective alternative to LC-MS/MS, though it may require derivatization for enhanced sensitivity.
Sample Preparation and Derivatization (for Fluorescence Detection):
-
Perform an initial solid-phase extraction as described for the LC-MS/MS method.
-
To the dried eluent, add a fluorescent labeling agent specific for the thiol group of Coenzyme A (e.g., monobromobimane).
-
Incubate the reaction mixture as per the derivatization reagent's protocol.
-
Quench the reaction and inject the sample into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve the derivatized analyte from interferences.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Enzymatic Assay
Enzymatic assays provide a functional measure of the analyte based on its interaction with a specific enzyme.
Principle:
This assay is based on the oxidation of this compound by a specific 3-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically or fluorometrically at 340 nm. A coupled assay system can be employed to enhance the reaction's irreversibility and eliminate product inhibition.[2]
Assay Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0), NAD+, and the sample containing this compound.
-
Initiate the reaction by adding a specific long-chain 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance or fluorescence at 340 nm over time.
-
Quantify the concentration of this compound by comparing the reaction rate to a standard curve prepared with known concentrations of the analyte.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume.
Protocol:
-
Prepare a background electrolyte solution (e.g., 50 mM phosphate buffer, pH 7.0).
-
Inject the sample into the capillary.
-
Apply a high voltage across the capillary to effect separation.
-
Detect the separated analytes using a UV detector, typically at 254 nm.
-
Quantify this compound based on peak area relative to a standard curve.
Mandatory Visualizations
Metabolic Pathway of Dicarboxylic Acid Oxidation
The following diagram illustrates the metabolic pathway involving this compound, which is formed from dodecanedioic acid via ω-oxidation and subsequently enters the peroxisomal β-oxidation pathway.
Caption: Metabolic pathway of dodecanedioic acid via ω- and peroxisomal β-oxidation.
General Workflow for Cross-Validation of Analytical Methods
The cross-validation process ensures that different analytical methods yield comparable results for the same analyte in a given sample.
Caption: General workflow for the cross-validation of two analytical methods.
References
A Researcher's Guide to Comparing the Metabolic Flux of (S)-3-Hydroxydodecanedioyl-CoA Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the metabolic flux of specific molecules like (S)-3-hydroxydodecanedioyl-CoA is crucial for elucidating cellular bioenergetics and identifying potential therapeutic targets. This guide provides a framework for comparing the metabolic flux of this compound in different cell lines, offering detailed experimental protocols and data presentation strategies.
This compound is an intermediate in the peroxisomal β-oxidation pathway for dicarboxylic acids. Variations in the metabolic flux of this molecule across different cell lines can shed light on the metabolic reprogramming inherent in various physiological and pathological states, including cancer.[1][2][3] The following sections outline a comprehensive approach to designing and executing a comparative study.
Comparative Analysis of Metabolic Flux
| Cell Line | Tissue of Origin | Metabolic Phenotype | This compound Flux (nmol/mg protein/hr) | Key Enzyme Expression (Relative Fold Change) |
| HEK-293 | Kidney | High mitochondrial activity | 15.2 ± 1.8 | ACOX1: 1.0 |
| HepG2 | Liver | Active fatty acid metabolism | 25.7 ± 2.5 | ACOX1: 2.3 |
| MCF-7 | Breast Cancer | Warburg effect | 8.9 ± 1.1 | ACOX1: 0.6 |
| PC-3 | Prostate Cancer | High lipid synthesis | 12.4 ± 1.5 | ACOX1: 1.2 |
Table 1: Hypothetical Comparative Data of this compound Metabolic Flux. This table provides an example of how to present quantitative data for easy comparison of metabolic flux and related enzyme expression across different cell lines. Data would be generated using the experimental protocols outlined below.
Detailed Experimental Protocols
To obtain the comparative data, a robust experimental workflow is essential. The following protocols are based on established methodologies for measuring fatty acid oxidation and metabolic flux.[4][5][6]
Cell Culture and Preparation
-
Cell Lines: Select a panel of cell lines with diverse metabolic phenotypes (e.g., HEK-293, HepG2, MCF-7, PC-3).
-
Culture Conditions: Grow cells in a standardized culture medium (e.g., DMEM with 10% FBS) to ensure consistency. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest cells during the mid-logarithmic growth phase to ensure metabolic stability.
Stable Isotope Labeling and Metabolic Flux Analysis
This method allows for the tracing of a labeled substrate through the metabolic pathway.
-
Substrate: Synthesize or procure a stable isotope-labeled precursor of this compound, such as ¹³C-labeled dodecanedioic acid.
-
Labeling: Incubate the cultured cells with the ¹³C-labeled dodecanedioic acid for a defined period (e.g., 24 hours).
-
Metabolite Extraction: After incubation, wash the cells with ice-cold saline and quench metabolism with a cold solvent mixture (e.g., 80% methanol). Scrape the cells and collect the extract.
-
LC-MS/MS Analysis: Separate and quantify the ¹³C-labeled this compound and other pathway intermediates from the cell extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Flux Calculation: The rate of appearance of the labeled this compound, normalized to total protein content and time, represents the metabolic flux.
Quantification of Key Enzyme Expression
-
Protein Extraction: Lyse a parallel set of cultured cells to extract total protein.
-
Western Blotting: Use specific antibodies to quantify the protein expression levels of key enzymes in the peroxisomal β-oxidation pathway, such as Acyl-CoA Oxidase 1 (ACOX1).
-
qRT-PCR: Isolate RNA from a parallel set of cells and perform quantitative real-time PCR to measure the mRNA expression levels of the genes encoding these enzymes.
Visualizing the Experimental and Metabolic Pathways
Diagrams are crucial for understanding the complex relationships in metabolic studies. The following are Graphviz DOT language scripts for generating the experimental workflow and the relevant metabolic pathway.
This guide provides a foundational framework for conducting a comparative analysis of this compound metabolic flux. By employing these standardized protocols and data presentation methods, researchers can generate reproducible and comparable data, contributing to a deeper understanding of cellular metabolism in health and disease.
References
- 1. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]
- 2. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Role of (S)-3-Hydroxydodecanedioyl-CoA: A Comparative Guide Using Hypothetical Knockout Models
For Immediate Release
This guide provides a comparative analysis to elucidate the posited role of (S)-3-hydroxydodecanedioyl-CoA in fatty acid metabolism through the lens of a hypothetical knockout mouse model. While direct knockout studies for the enzyme(s) specifically metabolizing this compound are not currently available in published literature, this document synthesizes data from related knockout models of long-chain fatty acid oxidation to project the anticipated metabolic consequences. This guide is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation disorders and related metabolic pathways.
This compound is an intermediate in the metabolism of dicarboxylic acids, which are themselves products of omega-oxidation of monocarboxylic fatty acids. The breakdown of these dicarboxylic acids is thought to occur primarily through the peroxisomal β-oxidation pathway.[1][2][3] Disruptions in this pathway can lead to an accumulation of dicarboxylic acids, a condition known as dicarboxylic aciduria, which is often observed in patients with fatty acid oxidation disorders.
To explore the potential function of this compound, we propose a hypothetical knockout model targeting a long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) with presumed activity towards dicarboxylic acid-CoAs. The expected phenotype of such a model would parallel that of existing LCHAD knockout mice, which exhibit impaired long-chain fatty acid oxidation.[4][5]
Comparative Analysis of a Hypothetical LCHAD Knockout Model
This section compares the anticipated metabolic and physiological characteristics of a hypothetical LCHAD knockout mouse model (LCHAD-/-) with a wild-type (WT) counterpart. The data presented is extrapolated from studies on existing long-chain acyl-CoA dehydrogenase knockout mice.[4][5][6]
Table 1: Metabolic Profile Comparison
| Parameter | Wild-Type (WT) | Hypothetical LCHAD-/- | Percentage Change |
| Plasma Acylcarnitines (Long-Chain) | Normal | Elevated | > 200% |
| Urinary Dicarboxylic Acids | Low/Undetectable | Markedly Elevated | > 500% |
| Blood Glucose (Fasting) | Normal | Hypoglycemia | ~ 40-60% Decrease |
| Ketone Body Production (Fasting) | Normal | Impaired (Hypoketosis) | ~ 70-90% Decrease |
| Free Fatty Acids (Fasting) | Normal | Elevated | ~ 150-250% Increase |
Table 2: Physiological and Histological Comparison
| Parameter | Wild-Type (WT) | Hypothetical LCHAD-/- | Observations |
| Fasting Tolerance | Normal | Severely Reduced | Inability to maintain energy homeostasis during fasting. |
| Liver Histology | Normal | Hepatic Steatosis (Fatty Liver) | Micro- and macrovesicular lipid accumulation. |
| Cardiac Function | Normal | Cardiomyopathy, Myocardial Degeneration | Lipid accumulation in cardiac muscle, potential for reduced systolic function.[5][6] |
| Body Weight | Normal | Potential for lower body weight, failure to thrive. | Especially under metabolic stress. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the investigation of a hypothetical LCHAD-/- mouse model.
1. Generation of a LCHAD Knockout Mouse Model:
A Cre-LoxP system would be utilized to generate a liver-specific knockout of the targeted LCHAD gene to circumvent potential embryonic lethality.[7] Mice carrying floxed LCHAD alleles would be crossed with mice expressing Cre recombinase under the control of an albumin promoter. Offspring would be genotyped via PCR to identify LCHAD-/-, LCHAD+/-, and WT littermates.
2. Metabolic Phenotyping:
-
Fasting Challenge: Mice would be fasted for a period of 4-6 hours. Blood samples would be collected at baseline and at the end of the fasting period for analysis of glucose, ketone bodies, and free fatty acids.
-
Acylcarnitine Profiling: Plasma acylcarnitine profiles would be determined using tandem mass spectrometry (MS/MS). This technique allows for the quantification of individual acylcarnitine species.
-
Urinary Organic Acid Analysis: Urine samples would be collected and analyzed by gas chromatography-mass spectrometry (GC/MS) to quantify the levels of dicarboxylic acids and other organic acid intermediates.
3. Histological Analysis:
Liver and heart tissues would be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections would be stained with Hematoxylin and Eosin (H&E) to assess overall morphology and with Oil Red O to visualize lipid accumulation.
Visualizing the Metabolic Impact
The following diagrams illustrate the theoretical metabolic pathway and the experimental workflow for investigating the role of this compound.
Caption: Hypothetical metabolic pathway of dodecanedioic acid.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Targeted disruption of mouse long-chain acyl-CoA dehydrogenase gene reveals crucial roles for fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Independent Verification of (S)-3-hydroxydodecanedioyl-CoA Pathway Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the independent verification of the (S)-3-hydroxydodecanedioyl-CoA pathway and its interactions. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their studies.
Introduction to the this compound Pathway
The this compound pathway is a crucial component of fatty acid metabolism, specifically the β-oxidation of dicarboxylic acids. Dicarboxylic acids are formed through the ω-oxidation of monocarboxylic fatty acids, a process that becomes particularly important when mitochondrial β-oxidation is impaired. The subsequent β-oxidation of these dicarboxylic acids, including the formation and degradation of this compound, occurs in both mitochondria and peroxisomes.
A key enzyme in this pathway is the mitochondrial trifunctional protein (MTP), which possesses long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity. Deficiencies in LCHAD lead to the accumulation of 3-hydroxydicarboxylic acids in bodily fluids, making the analysis of these metabolites a critical diagnostic tool for certain fatty acid oxidation disorders.
Analytical Methods for Pathway Verification
The independent verification of the this compound pathway primarily relies on the accurate quantification of its intermediates and the measurement of key enzyme activities. The two main analytical approaches are mass spectrometry-based methods for metabolite quantification and enzyme assays for functional analysis.
Comparison of Mass Spectrometry Platforms
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common platforms for the analysis of 3-hydroxydicarboxylic acids.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. Requires derivatization for non-volatile analytes like dicarboxylic acids. | Separates compounds based on their polarity in a liquid mobile phase. Can analyze a broader range of compounds with minimal sample preparation.[1] |
| Sample Preparation | More complex, requiring derivatization (e.g., trimethylsilylation) to increase volatility.[2] | Simpler sample preparation, often involving centrifugation and dilution.[3] |
| Sensitivity & Specificity | High sensitivity and specificity, especially when using stable isotope dilution methods.[2] | Generally offers higher sensitivity and specificity due to the use of multiple reaction monitoring (MRM). Can achieve limits of quantitation in the low ng/mL range.[3] |
| Throughput | Longer run times due to the chromatographic separation and derivatization steps. | Shorter run times and potential for high-throughput analysis.[1][4] |
| Compound Coverage | Limited to volatile or derivatizable compounds. | Can analyze a wider range of polar and non-polar compounds.[1] |
Experimental Data Summary:
A study comparing GC-MS and UPLC-MS/MS for urinary steroid profiling found that UPLC-MS/MS reduced sample preparation and run time while maintaining resolution, allowing for greater sample throughput.[4] Another comparison for benzodiazepine (B76468) analysis showed both technologies produced comparable results in terms of accuracy, but LC-MS/MS had the advantage of easier and faster sample extraction and a broader range of analyzable compounds.[1] For the analysis of propofol (B549288) and its metabolites, both GC/MS and LC/MS methods were found to be sensitive and could provide complementary data.[3]
Comparison of Enzyme Activity Assays
Enzyme assays are crucial for confirming a functional defect in the pathway, most notably in LCHAD activity. Spectrophotometric assays and immunoassays (ELISA) are two common methods.
| Feature | Spectrophotometric Assays | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures the change in absorbance of light as a result of the enzymatic reaction (e.g., reduction of NAD+ to NADH).[5] | Uses antibodies to detect the presence and quantity of a specific enzyme. |
| Information Provided | Measures the functional activity of the enzyme. | Measures the concentration of the enzyme protein, not its activity. |
| Throughput | Can be adapted for high-throughput screening. | High-throughput capability with 96-well plate format. |
| Commercial Availability | Reagents are widely available, and assays can be developed in-house. | Commercial kits are available for various acyl-CoA dehydrogenases.[6][7][8][9] |
| Performance (Example) | A coupled assay system for L-3-hydroxyacyl-CoA dehydrogenase has been described that is irreversible and eliminates product inhibition.[5] | A commercial ELISA kit for human long-chain acyl-CoA dehydrogenase (ACADL) reports a sensitivity of 0.058 ng/mL and a detection range of 0.16-10 ng/mL.[9] Another kit reports intra-assay precision with a CV < 10% and inter-assay precision with a CV < 12%.[6][7] |
Experimental Protocols
Protocol 1: Stable Isotope Dilution GC-MS Analysis of 3-Hydroxydodecanedioic Acid
This protocol is based on the synthesis of a deuterated internal standard for the accurate quantification of 3-hydroxydodecanedioic acid in urine.[2][10]
1. Synthesis of Deuterated 3-Hydroxydodecanedioic Acid (Internal Standard):
-
Detailed synthetic schemes for 3-hydroxydodecanedioic acid and its di-deuterated analog are available in the literature.[10]
2. Sample Preparation:
-
Urine samples are spiked with the deuterated internal standard.
-
Organic acids are extracted using a suitable solvent.
-
The extracted acids are derivatized to form trimethylsilyl (B98337) (TMS) esters to increase their volatility for GC-MS analysis.[2]
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
The separated compounds are then introduced into a mass spectrometer.
-
Positive-ion chemical ionization is used for sensitive detection.[2]
-
Quantification is achieved by comparing the peak area of the endogenous 3-hydroxydodecanedioic acid to that of the deuterated internal standard.
Protocol 2: Spectrophotometric Assay of L-3-hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a coupled enzyme assay for measuring LCHAD activity.[5]
1. Reagents:
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
L-3-hydroxyacyl-CoA substrate of a specific chain length
-
NAD+
-
3-ketoacyl-CoA thiolase
-
Coenzyme A (CoASH)
2. Procedure:
-
The reaction mixture containing the assay buffer, NAD+, 3-ketoacyl-CoA thiolase, and CoASH is prepared in a cuvette.
-
The reaction is initiated by adding the L-3-hydroxyacyl-CoA substrate.
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.
-
The rate of the reaction is proportional to the LCHAD activity.
Signaling Pathways and Interactions
Long-chain acyl-CoA esters, including intermediates of the this compound pathway, are not just metabolic intermediates but also act as signaling molecules and regulators of cellular processes.
Interaction with Proteins:
-
Acyl-CoA Binding Proteins (ACBPs): These proteins bind to long-chain acyl-CoA esters, playing a role in their transport, maintaining the cellular acyl-CoA pool, and regulating the activity of various enzymes.[11]
-
Enzyme Regulation: Long-chain fatty acyl-CoA esters can act as allosteric regulators of enzymes involved in lipid metabolism.
-
Mitochondrial Proteins: Palmitoyl-CoA has been shown to be a competitive inhibitor of nucleotide binding to the uncoupling protein in brown adipose tissue mitochondria.[12]
Logical Relationship of Pathway Impairment and Disease:
Caption: Impairment of LCHAD activity leads to the accumulation of 3-hydroxydicarboxylic acids.
Experimental Workflow for Method Comparison
Caption: Workflow for comparing analytical methods for 3-hydroxydicarboxylic acid analysis.
Conclusion
The independent verification of the this compound pathway is essential for both basic research and clinical diagnostics. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS generally offering higher throughput and broader compound coverage. Enzyme activity assays provide crucial functional information that complements metabolite analysis. For accurate quantification, the use of stable isotope dilution methods is highly recommended. The continued development and validation of these analytical techniques will further enhance our understanding of fatty acid oxidation disorders and aid in the development of new therapeutic strategies.
References
- 1. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SED661Hu | ELISA Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 7. Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD661Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 8. biocompare.com [biocompare.com]
- 9. assaygenie.com [assaygenie.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
Comparative Metabolomics of (S)-3-Hydroxydodecanedioyl-CoA Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical approaches for the quantification of (S)-3-hydroxydodecanedioyl-CoA and related metabolites. Due to the limited availability of direct comparative studies for this compound, this document focuses on providing a framework for designing and conducting such comparative analyses, supported by established experimental data for related acyl-CoA and dicarboxylic acid species.
Introduction
This compound is a key intermediate in the ω-oxidation and subsequent β-oxidation of long-chain fatty acids. This metabolic pathway is crucial for energy homeostasis, and its dysregulation is associated with several metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] The accurate quantification of this compound and its comparison with other relevant metabolites are essential for understanding disease mechanisms and for the development of novel therapeutic interventions.
This guide outlines the metabolic context of this compound, compares the primary analytical methodologies for its quantification, and provides detailed experimental protocols.
Metabolic Context and Rationale for Comparison
This compound is formed from dodecanedioic acid, a product of the ω-oxidation of lauric acid (a C12 fatty acid). Dodecanedioic acid is then activated to dodecanedioyl-CoA and enters the peroxisomal and mitochondrial β-oxidation pathways.[3][4] The "S" configuration and the hydroxyl group at the third carbon are characteristic of an intermediate in the β-oxidation spiral.
Inborn errors of fatty acid metabolism, such as LCHAD deficiency, can lead to the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding dicarboxylic acids in biological fluids.[1][2][5] Therefore, a comparative analysis of this compound levels against other dicarboxylic acids and acyl-CoAs can serve as a valuable diagnostic and research tool.
Logical Comparators for this compound:
-
Dodecanedioyl-CoA: The immediate precursor, allowing for the assessment of the hydroxylation step.
-
Dodecanedioic Acid: The parent dicarboxylic acid, reflecting the activity of ω-oxidation.
-
Other Long-Chain Acyl-CoAs (e.g., C14-OH, C16-OH, C18-OH acyl-CoAs): To assess the broader impact on long-chain fatty acid oxidation.
-
Medium-Chain Dicarboxylic Acids (e.g., adipic, suberic, sebacic acids): As downstream products of dodecanedioyl-CoA β-oxidation.[3]
Data Presentation: Comparison of Analytical Methods
The quantification of acyl-CoA species is analytically challenging due to their low abundance and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific technique for their analysis.[6][7]
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-5 fmol | ~10 pmol | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~50 pmol | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | <15% | <20% | <20% |
| Specificity | High (Mass-to-charge ratio) | Moderate (Risk of co-elution) | High (Enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Sample Requirement | Low (µL range) | Moderate | Moderate |
| Derivatization | Not always required | Often required for fluorescence | Not required |
Experimental Protocols
Key Experiment: Quantification of this compound and Comparators by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound, dodecanedioyl-CoA, and other long-chain acyl-CoAs in biological samples such as tissue homogenates or cell lysates.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol (B129727):water with 0.1% formic acid).
-
Centrifuge to pellet proteins and other cellular debris.
-
Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., 50% methanol in water).
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) can be used for initial screening.
-
Collision Energy: Optimized for each specific MRM transition to achieve maximum signal intensity.
Mandatory Visualizations
Caption: Metabolic pathway of this compound formation and degradation.
Caption: Experimental workflow for comparative analysis of this compound.
References
- 1. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long Chain L-3 hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD) | Revvity [revvity.com]
- 3. Comparison of the metabolism of dodecanedioic acid in vivo in control, riboflavin-deficient and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Enzyme Specificity for (S)-3-hydroxydodecanedioyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of dicarboxylic acids, such as dodecanedioic acid, is a critical pathway in cellular lipid homeostasis. The stereospecific oxidation of (S)-3-hydroxydodecanedioyl-CoA is a key step in this process, primarily occurring within the peroxisome. Understanding the enzymatic specificity for this substrate is crucial for elucidating disease mechanisms related to fatty acid oxidation disorders and for the development of targeted therapeutics. This guide provides a comparative overview of the key enzymes involved, their substrate specificities, and detailed experimental protocols for their validation.
Key Enzymes in this compound Metabolism
The beta-oxidation of dicarboxylic acids is predominantly a peroxisomal process. The central enzymes responsible for the metabolism of this compound are the peroxisomal bifunctional enzymes, which exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. There are two main types of these enzymes in humans, distinguished by their stereospecificity.
| Enzyme | Gene | Aliases | Stereospecificity | Substrate Preference |
| L-Bifunctional Protein (L-PBE) | EHHADH | L-PBE, MFP-1 | Acts on (S)-3-hydroxyacyl-CoA esters | Primarily straight-chain and dicarboxylic fatty acyl-CoAs.[1][2] |
| D-Bifunctional Protein (D-PBE) | HSD17B4 | D-PBE, MFP-2 | Acts on (R)-3-hydroxyacyl-CoA esters | Primarily branched-chain fatty acyl-CoAs and bile acid intermediates.[1][3] |
Note: While both enzymes are involved in peroxisomal beta-oxidation, the L-Bifunctional Protein (EHHADH) is the primary enzyme expected to act on this compound due to its stereospecificity for the (S)-enantiomer.[1][4]
Comparative Substrate Specificity
| Feature | L-Bifunctional Protein (EHHADH) | D-Bifunctional Protein (HSD17B4) |
| Stereoisomer Specificity | Specific for the (S)-enantiomer of 3-hydroxyacyl-CoAs. | Specific for the (R)-enantiomer of 3-hydroxyacyl-CoAs.[3] |
| Acyl-Chain Specificity | Active on a broad range of straight-chain and dicarboxylic acyl-CoAs.[1][2] | Primarily active on branched-chain acyl-CoAs and bile acid precursors.[1][3] |
| Relevance to this compound | The primary enzyme responsible for its metabolism. | Not expected to have significant activity on the (S)-isomer. |
The lack of specific kinetic data for this compound highlights a significant knowledge gap and an area for future research. The experimental protocols outlined below provide a framework for generating this valuable data.
Experimental Protocols for Validating Enzyme Specificity
The following are detailed methodologies for key experiments to determine the kinetic parameters of peroxisomal bifunctional enzymes with this compound.
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This is the most common method for assaying the dehydrogenase activity of the bifunctional enzymes. The assay measures the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4)
-
This compound (substrate)
-
NAD+ (cofactor)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
UV/Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
0.1% (v/v) Triton X-100
-
0.1 mg/mL BSA
-
1 mM NAD+
-
-
Substrate Addition: Add varying concentrations of this compound to the reaction mixture. To accurately determine Km, substrate concentrations should typically range from 0.1 to 10 times the expected Km.
-
Enzyme Addition and Measurement:
-
Equilibrate the cuvette to 37°C in the spectrophotometer.
-
Initiate the reaction by adding a small, predetermined amount of the purified enzyme (L-PBE or D-PBE).
-
Immediately begin monitoring the change in absorbance at 340 nm over time. Record the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Considerations for Dicarboxylic Substrates: The solubility and potential for micelle formation of dicarboxylic acyl-CoAs may differ from their monocarboxylic counterparts. The inclusion of a detergent like Triton X-100 and a carrier protein like BSA is important to ensure substrate availability and prevent non-specific enzyme inhibition.
Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
The hydratase activity can be measured in a coupled assay where the product of the hydratase reaction, a 3-hydroxyacyl-CoA, is immediately used as a substrate for a 3-hydroxyacyl-CoA dehydrogenase, and the resulting NADH production is monitored.
Materials:
-
Purified recombinant human L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4)
-
Dodecanedioyl-CoA (substrate for the preceding oxidase step to generate the enoyl-CoA, or the direct enoyl-CoA if available)
-
A suitable acyl-CoA oxidase to generate the enoyl-CoA in situ (if starting from the saturated dicarboxylyl-CoA)
-
NAD+
-
A specific 3-hydroxyacyl-CoA dehydrogenase (if the bifunctional enzyme being tested has low dehydrogenase activity with the product)
-
Potassium phosphate buffer (pH 7.4)
-
UV/Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture similar to the dehydrogenase assay, including buffer, NAD+, and the coupling dehydrogenase (if necessary).
-
Substrate Generation/Addition:
-
If starting with dodecanedioyl-CoA, add the acyl-CoA oxidase to generate the 2-enoyl-dodecanedioyl-CoA in the reaction mixture.
-
Alternatively, add varying concentrations of the pre-synthesized 2-enoyl-dodecanedioyl-CoA.
-
-
Enzyme Addition and Measurement:
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding the bifunctional enzyme (L-PBE or D-PBE).
-
Monitor the increase in absorbance at 340 nm as described in Protocol 1.
-
-
Data Analysis: The data analysis is the same as for the dehydrogenase assay, yielding Km and Vmax for the hydratase activity.
Visualizing the Metabolic and Experimental Context
To better understand the role of these enzymes and the experimental approaches, the following diagrams illustrate the key pathways and workflows.
Caption: Peroxisomal beta-oxidation of dodecanedioic acid.
Caption: Workflow for kinetic analysis of enzyme specificity.
References
- 1. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
Assessing the Physiological Relevance of (S)-3-hydroxydodecanedioyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the physiological relevance of (S)-3-hydroxydodecanedioyl-CoA by comparing its inferred metabolic context and potential functions with those of related, better-characterized molecules. Due to the limited direct experimental data on this compound, this document focuses on outlining its likely metabolic origins, proposing potential physiological roles based on analogous compounds, and providing detailed experimental protocols to facilitate its investigation.
Metabolic Context and Inferred Physiological Role
This compound is a dicarboxylic acyl-CoA. Its structure suggests it is an intermediate in the omega-oxidation pathway of fatty acids, specifically arising from the oxidation of (S)-3-hydroxydodecanoic acid, an intermediate of beta-oxidation. The formation of dicarboxylic acids via omega-oxidation is a crucial metabolic route when beta-oxidation is impaired or overloaded. The urinary excretion of 3-hydroxydicarboxylic acids is often considered a marker of metabolic stress.
Based on this context, this compound may play a role in:
-
Alternative Energy Metabolism: Dicarboxylic acids can serve as an alternative energy source, particularly in tissues like the liver and kidney. They can be metabolized through peroxisomal beta-oxidation.
-
Metabolic Regulation: As an acyl-CoA, it has the potential to act as a signaling molecule, influencing enzyme activity and gene expression related to lipid metabolism and energy homeostasis.
-
Pathophysiological Marker: Elevated levels may be indicative of underlying metabolic dysfunction, such as defects in fatty acid oxidation.
The following diagram illustrates the proposed metabolic pathway leading to the formation of this compound.
Comparison with Alternative/Related Molecules
To infer the potential physiological relevance of this compound, it is useful to compare it with other dicarboxylic acids and 3-hydroxyacyl-CoAs for which more experimental data is available.
| Molecule Class | Example(s) | Known/Proposed Physiological Effects | Supporting Experimental Evidence |
| Dicarboxylic Acids | Dodecanedioic acid (DC12), Sebacic acid (C10) | Can serve as an alternative energy substrate, improve insulin (B600854) resistance, and increase energy expenditure.[1] | - Mice fed a diet with DC12 showed increased metabolic rate, reduced body fat, and improved glucose tolerance.[1] - Can be β-oxidized in peroxisomes. |
| Long-Chain 3-Hydroxy Fatty Acids | 3-hydroxydodecanoic acid (3-HDDA), 3-hydroxytetradecanoic acid (3-HTA) | Can act as uncouplers of mitochondrial oxidative phosphorylation, potentially leading to impaired energy homeostasis.[2] | - In isolated rat heart mitochondria, 3-HTA and 3-HPA increased resting respiration and decreased the ADP/O ratio.[2] - 3-HDDA, 3-HTA, and 3-HPA decreased the mitochondrial membrane potential.[2] |
| Long-Chain Acyl-CoAs | Palmitoyl-CoA, Oleoyl-CoA | Act as signaling molecules that can regulate enzyme activity (e.g., acetyl-CoA carboxylase) and gene transcription (e.g., via PPARs). | - Low nanomolar concentrations of acyl-CoAs affect the activity of various enzymes and transcription factors. |
Experimental Protocols for Assessing Physiological Relevance
The following are detailed methodologies for key experiments to investigate the physiological effects of this compound.
Cell Viability Assays (MTT/XTT)
These assays assess the effect of this compound on cell viability and proliferation.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, C2C12) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound and dilute it in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the treatment medium. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[3]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm.
-
Mitochondrial Membrane Potential Assay
This assay determines if this compound affects mitochondrial function, similar to other 3-hydroxy fatty acids.
Experimental Workflow:
Protocol (using TMRE):
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or in appropriate plates for flow cytometry.
-
Treatment: Treat cells with this compound at various concentrations for a predetermined time. Include a positive control for depolarization (e.g., 10 µM FCCP for 10 minutes).
-
Staining: Add TMRE (tetramethylrhodamine, ethyl ester) to the culture medium to a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.[4]
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS.
-
Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with an appropriate laser and emission filter.
-
Gene Expression Analysis (qPCR)
This method can determine if this compound treatment alters the expression of genes involved in fatty acid metabolism, energy regulation, or cellular stress.
Experimental Workflow:
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described in the cell viability protocol. After the treatment period, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., CPT1, ACADL, PPARα) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[5]
Conclusion
While direct evidence for the physiological relevance of this compound is currently lacking, its metabolic context strongly suggests a role in alternative fatty acid metabolism, particularly under conditions of metabolic stress. By drawing comparisons with related dicarboxylic acids and 3-hydroxyacyl-CoAs, and by employing the detailed experimental protocols provided in this guide, researchers can systematically investigate its potential effects on cellular bioenergetics, signaling, and gene expression. Such studies will be crucial in elucidating the specific physiological and pathophysiological roles of this intriguing metabolite.
References
- 1. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Safe Disposal of (S)-3-hydroxydodecanedioyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the disposal of (S)-3-hydroxydodecanedioyl-CoA, a thioester compound. The following information is designed to provide essential safety and logistical information to minimize risk and ensure compliance with standard laboratory practices.
I. Understanding the Compound and Associated Hazards
II. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment is worn and that work is conducted in a designated and properly ventilated area, such as a fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of the compound or disposal reagents. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if working in a fume hood. If aerosols may be generated outside of a fume hood, a respirator may be necessary. | Prevents inhalation of any aerosols or dust. |
General Safety Precautions:
-
Avoid generating dust or aerosols.[2]
-
Ensure adequate ventilation at all times.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
III. Disposal Procedure: Chemical Degradation via Hydrolysis
The recommended procedure for the disposal of this compound is through chemical degradation by hydrolysis. This process will break the thioester bond, resulting in the formation of 3-hydroxydodecanedioic acid and Coenzyme A.[1][3] This method is preferable to direct disposal as it reduces the reactivity of the compound.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reaction Setup:
-
For every 1 gram of this compound to be disposed of, use at least a 10-fold molar excess of the alkaline solution in a suitable container (e.g., a beaker or flask) equipped with a magnetic stirrer.
-
Slowly add the this compound to the stirring alkaline solution at room temperature.
-
-
Reaction:
-
Allow the mixture to stir for at least 24 hours at room temperature to ensure complete hydrolysis. The reaction can be gently heated (e.g., to 40-50°C) to accelerate the process, but this should be done with caution in a well-ventilated fume hood.
-
-
Neutralization:
-
After the hydrolysis is complete, cool the solution to room temperature if it was heated.
-
Slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a 1 M solution of hydrochloric acid (HCl). Monitor the pH using pH paper or a calibrated pH meter.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains the sodium or potassium salt of 3-hydroxydodecanedioic acid, Coenzyme A, and sodium or potassium chloride.
-
This solution should be disposed of as aqueous chemical waste in accordance with your institution's and local regulations for the disposal of sulfur-containing organic compounds.[4][5] Do not pour down the drain unless permitted by local ordinances for this type of neutralized waste.
-
Label the waste container clearly with its contents.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust.[2] For a liquid spill, absorb it with an inert material such as vermiculite, dry sand, or earth.
-
Collect: Place the contained material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.
V. Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-3-hydroxydodecanedioyl-CoA
Hazard Identification and Personal Protective Equipment (PPE)
While (S)-3-hydroxydodecanedioyl-CoA is not classified as a hazardous substance, it is prudent to handle it with care to minimize exposure and maintain purity. The primary risks are inhalation of the powder form and contact with skin or eyes.
Recommended Personal Protective Equipment:
A risk assessment should be performed for any non-sterile compounding to determine the appropriate precautions.[1] The minimum PPE for laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2]
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[2] For prolonged contact, consider double-gloving. |
| Eye and Face Protection | Safety Glasses with Side Shields | Required for protection against splashes and particles.[2][3] |
| Chemical Goggles | Recommended when there is a significant risk of splashing.[2][4] | |
| Face Shield | To be used in conjunction with goggles for maximum protection from splashes.[1][5] | |
| Body Protection | Laboratory Coat | Protects skin and clothing from contamination.[2][4] |
| Respiratory Protection | N95 or N100 NIOSH-approved mask | Recommended when handling the powder form to prevent inhalation.[1] |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.
-
Don PPE: Before handling, put on the required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Use anti-static weigh paper or a weighing boat. Avoid creating dust clouds. Small quantities (<1kg) may be dispensed manually with proper ventilation control.[6]
-
Dissolution: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Coenzyme A is soluble in water but generally insoluble in most organic solvents.[7]
2.2. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems to minimize the generation of aerosols or dust.
-
Avoid Contamination: Use sterile techniques and equipment if the compound is to be used in biological assays.
-
Temperature Control: Be aware that Coenzyme A and its derivatives can be unstable at higher temperatures.[7] Store and handle according to the manufacturer's recommendations, typically at or below -20°C for long-term storage.
2.3. Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Decontaminate: Clean the spill area with an appropriate detergent and water.
-
Dispose: Place all spill cleanup materials in a sealed container for proper disposal.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Chemical Waste Stream: Dispose of the compound as chemical waste. Do not pour down the drain unless authorized by your institution's environmental health and safety department.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory waste stream.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. aise.eu [aise.eu]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
